molecular formula C4H7NO3S B2768261 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione CAS No. 55897-35-3

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

Cat. No.: B2768261
CAS No.: 55897-35-3
M. Wt: 149.16
InChI Key: HWYSTNRVRZHFDU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is a useful research compound. Its molecular formula is C4H7NO3S and its molecular weight is 149.16. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1,1-dioxothiazetidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-4(2)3(6)5-9(4,7)8/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSTNRVRZHFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55897-35-3
Record name 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
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Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strained Heterocycle of Significant Chemical Interest

4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, a substituted β-sultam, represents a fascinating class of four-membered heterocyclic compounds. The inherent ring strain, a consequence of its compact cyclic structure, coupled with the electron-withdrawing nature of the sulfonyl group, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and potential applications, with a particular focus on its role as a reactive intermediate and a scaffold of interest in medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into the fundamental chemistry and practical handling of this intriguing compound.

I. Elucidation of the Core Chemical Structure

The foundational step in understanding the properties of 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide lies in a thorough examination of its molecular architecture.

Molecular Composition and Nomenclature

The compound possesses the molecular formula C₄H₇NO₃S. While sometimes colloquially referred to with the suffix "-trione," the accurate chemical nomenclature is 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide . This name systematically describes the four-membered ring containing a sulfur and a nitrogen atom at positions 1 and 2, respectively, a carbonyl group at position 3, two methyl groups at position 4, and two oxygen atoms attached to the sulfur, forming a sulfonyl group. This class of compounds is also known as β-sultams.

Key Structural Features and Physicochemical Properties

The defining characteristic of this molecule is the strained four-membered ring. This strain significantly influences its chemical behavior, rendering it more reactive than its acyclic counterparts.

PropertyValueSource
Molecular FormulaC₄H₇NO₃SPubChem
Molecular Weight149.17 g/mol PubChem
IUPAC Name4,4-dimethyl-1,1-dioxidothiazetidin-3-onePubChem
SMILESCC1(C(=O)NS1(=O)=O)CPubChem
InChI KeyHWYSTNRVRZHFDU-UHFFFAOYSA-NPubChem

II. Synthetic Pathways and Methodologies

The synthesis of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide and its N-substituted derivatives typically involves the formation of the strained β-sultam ring through intramolecular cyclization.

General Strategy: Intramolecular Cyclization

A common and effective method for the synthesis of β-sultams is the intramolecular cyclization of a precursor molecule containing both a sulfonyl chloride and an amine functionality. This domino reaction proceeds via an initial intermolecular reaction followed by an intramolecular S-N bond formation.

Illustrative Synthetic Protocol

Conceptual Step-by-Step Methodology:

  • Precursor Synthesis: The synthesis would likely commence with a precursor such as 2-methyl-2-aminopropanoic acid.

  • Sulfonylation: The amino group of the precursor is reacted with a suitable sulfonylating agent, for example, a halosulfonylating agent, to introduce the sulfonyl chloride moiety.

  • Cyclization: Under basic conditions, the amine nitrogen attacks the sulfonyl chloride intramolecularly, leading to the formation of the four-membered ring and elimination of a salt.

Synthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Intramolecular Cyclization A 2-Methyl-2-aminopropanoic acid B Introduction of Sulfonyl Chloride A->B Halosulfonylating agent C 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide B->C Base

Caption: Conceptual workflow for the synthesis of the target compound.

III. Reactivity Profile: A Consequence of Ring Strain

The chemical reactivity of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide is dominated by the high ring strain of the β-sultam core, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis: Acidic and Basic Conditions

β-Sultams exhibit significantly enhanced reactivity towards both acid- and base-catalyzed hydrolysis compared to their acyclic sulfonamide analogs.

  • Alkaline Hydrolysis: Under basic conditions, the hydrolysis of β-sultams typically proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonyl group. This leads to the cleavage of the S-N bond and formation of the corresponding β-amino sulfonic acid. The rate of alkaline hydrolysis is estimated to be at least 10⁷-fold more reactive than acyclic sulfonamides.

  • Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism is thought to involve protonation of the nitrogen atom, which facilitates the S-N bond cleavage.

Nucleophilic Ring-Opening

The electrophilic nature of the sulfur atom in the sulfonyl group makes the β-sultam ring susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of their utility in organic synthesis and as potential covalent inhibitors.

Reaction with Nucleophiles:

  • Oxygen Nucleophiles: Oxyanions readily react with β-sultams, leading to ring-opening.

  • Nitrogen Nucleophiles: While less reactive than with oxygen nucleophiles, reactions with amines can occur, leading to the formation of sulfonamides.

  • Sulfur Nucleophiles: Thiols are also capable of opening the β-sultam ring.

Reactivity_Pathway cluster_products Ring-Opened Products A 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide (β-Sultam) B β-Amino Sulfonic Acid A->B H₂O / H⁺ or OH⁻ C Sulfonamide Derivative A->C R-NH₂ (Amine) D Thioether Derivative A->D R-SH (Thiol)

Caption: Major reactivity pathways of the β-sultam ring.

Rearrangement Reactions

Under basic conditions, N-substituted 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxides can undergo a base-catalyzed rearrangement to form thiazolidin-4-one 1,1-dioxides. This rearrangement highlights the intricate reactivity of this strained heterocyclic system.

IV. Potential Applications in Drug Discovery and Development

The unique chemical properties of β-sultams, including 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, position them as valuable scaffolds and reactive intermediates in medicinal chemistry.

Serine Protease Inhibition

β-Sultams are known to be effective inhibitors of serine proteases. Their mechanism of action involves the sulfonylation of the active site serine residue, forming a stable covalent bond and thereby inactivating the enzyme. This makes them attractive candidates for the development of novel therapeutic agents targeting serine proteases involved in various disease states.

β-Lactamase Inhibition

Analogous to their inhibitory activity against serine proteases, β-sultams have also been shown to inactivate β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. This suggests their potential use as adjuvants in combination with existing antibiotics to overcome resistance.

Scaffolds for Novel Therapeutics

The reactivity of the β-sultam ring allows for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity. The ability to introduce diverse functionalities through nucleophilic ring-opening reactions provides a pathway to generate libraries of compounds for drug screening. While thiazolidinone derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific biological profile of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide remains an area for further exploration.

V. Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide are not detailed in the available literature, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

Spectroscopic TechniqueExpected Features
¹H NMR A singlet corresponding to the two equivalent methyl groups (C(CH₃)₂). The chemical shift would likely be in the range of 1.2-1.8 ppm. The N-H proton, if present and not exchanged, would appear as a broad singlet.
¹³C NMR A signal for the quaternary carbon atom (C(CH₃)₂). Signals for the methyl carbons. A signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >160 ppm).
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) stretching vibration, likely in the region of 1750-1800 cm⁻¹, characteristic of a strained cyclic ketone. Strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, typically around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or SO₂.

VI. Handling and Safety Considerations

Given the high reactivity of β-sultams, appropriate safety precautions should be taken when handling 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide. It should be treated as a potentially reactive and moisture-sensitive compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

VII. Conclusion and Future Perspectives

4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide is a chemically intriguing molecule with a rich reactivity profile stemming from its strained β-sultam core. Its utility as a synthetic intermediate and its potential as a lead structure in the design of enzyme inhibitors underscore its importance in contemporary chemical research. Further exploration of its biological activities and the development of efficient and scalable synthetic routes will undoubtedly open new avenues for its application in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • Page, M. I. (2004). β-Sultams: Mechanism of Reactions and Use as Inhibitors of Serine Proteases. Accounts of Chemical Research, 37(5), 297–303. [Link]

  • Page, M. I., & Laws, A. P. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 65(10), 3027–3033. [Link]

  • Wood, J. M., Hinchliffe, P. S., Laws, A. P., & Page, M. I. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (4), 647–653. [Link]

  • University of Huddersfield Research Portal. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. [Link]

  • Wood, J. M., Hinchliffe, P. S., Laws, A. P., & Page, M. I. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. RSC Publishing. [Link]

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Properties and Reactions of Substituted 1,2-Thiazetidine 1,1-Dioxides: Synthesis of N-Substituted 4,4-Dimethyl-1,2-thiazetidin-3-one 1,

An In-Depth Technical Guide to 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide and its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Strained Heterocycle

The landscape of modern medicinal chemistry is perpetually in search of novel scaffolds that offer unique three-dimensional arrangements and reactive potential. Among these, strained heterocyclic systems have garnered significant interest due to their ability to act as bioisosteric replacements for more common functional groups and to serve as reactive intermediates in the synthesis of complex molecules. This guide delves into the chemistry of one such intriguing molecule: 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide . As a member of the β-sultam class of compounds, this scaffold presents a fascinating intersection of chemical reactivity and potential biological activity, making it a subject of considerable importance for professionals in drug discovery and development. This document aims to provide a comprehensive technical overview, from fundamental nomenclature to synthetic strategies and potential applications, thereby serving as a valuable resource for researchers exploring the utility of this unique chemical entity.

Nomenclature and Synonyms: Establishing a Clear Identity

A clear and unambiguous identification of a chemical compound is paramount for effective scientific communication and research. The compound in focus, 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, is subject to various naming conventions and has several synonyms, which can lead to confusion. This section aims to clarify its nomenclature.

IUPAC Name and CAS Registry Number

Based on the principles of IUPAC nomenclature for heterocyclic compounds, the systematic name for this molecule is 4,4-dimethyl-1,1-dioxothiazetidin-3-one [1]. This name precisely describes the four-membered ring containing sulfur and nitrogen atoms (thiazetidine), the ketone group at the 3-position, the gem-dimethyl substitution at the 4-position, and the two oxygen atoms double-bonded to the sulfur atom (1,1-dioxide).

A definitive CAS Registry Number for this specific compound has proven elusive in public databases. A closely related structure, 4,4-dimethylisothiazolidin-3-one 1,1-dioxide, is assigned CAS Number 2095410-10-7; however, its IUPAC name is listed as 4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one, which describes a five-membered ring system and is therefore a distinct isomer[2]. Researchers should exercise caution when searching databases to ensure they are referencing the correct four-membered thiazetidine structure.

Common Synonyms and Class Names

The most prevalent and functionally descriptive synonym for the core ring system is β-sultam . This name draws a parallel to the well-known β-lactam ring, which is a four-membered cyclic amide. Similarly, a β-sultam is a four-membered cyclic sulfonamide. The "β" designation indicates that the nitrogen atom is bonded to the carbon atom beta to the sulfonyl group.

Therefore, 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide can also be referred to as a 4,4-dimethyl-substituted β-sultam .

A summary of the key identifiers is presented in the table below:

IdentifierName/Value
Preferred IUPAC Name 4,4-dimethyl-1,1-dioxothiazetidin-3-one[1]
Common Class Name β-sultam
Descriptive Name 4,4-dimethyl-substituted β-sultam
Molecular Formula C₄H₇NO₃S[1]
SMILES CC1(C(=O)NS1(=O)=O)C[1]

Physicochemical Properties and Structural Features

Structural Insights

The 1,2-thiazetidin-3-one 1,1-dioxide ring is a strained, four-membered heterocycle. This ring strain is a key determinant of its chemical reactivity. The presence of the sulfonyl group significantly influences the geometry and electronic properties of the ring. The gem-dimethyl groups at the 4-position are expected to introduce steric hindrance, which can affect the molecule's reactivity and its interaction with biological targets.

Figure 1: 2D Structure of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 149.17 g/mol Calculated from the molecular formula C₄H₇NO₃S.
Polarity PolarPresence of sulfonyl and carbonyl groups.
Solubility Likely soluble in polar organic solvents.Based on its polar nature.
Reactivity HighDue to the strained four-membered ring.

Synthesis of the β-Sultam Core

The synthesis of β-sultams has been an area of active research, with several methodologies developed to construct this strained heterocyclic system. While a specific, detailed protocol for the 4,4-dimethyl derivative is not prominently published, the general synthetic strategies for β-sultams can be adapted.

General Synthetic Approaches

The primary routes to β-sultams involve intramolecular cyclization reactions. One common strategy is the cyclization of β-aminoethanesulfonyl chlorides.

Conceptual Synthetic Pathway:

G A 2-Amino-2-methylpropanoic acid B Reduction of carboxylic acid A->B C 2-Amino-2-methylpropan-1-ol B->C D Sulfonylation C->D E 2-(Chlorosulfonyl)-N-(2-hydroxy-2-methylpropyl)acetamide D->E F Intramolecular Cyclization E->F G 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide F->G

Figure 2: A plausible synthetic workflow for 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for β-sultam synthesis. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 2-Amino-2-methylpropanesulfonyl Chloride Hydrochloride

  • Starting Material: 2-Amino-2-methylpropanoic acid.

  • Procedure: a. Treat 2-amino-2-methylpropanoic acid with a suitable reducing agent (e.g., LiAlH₄ in THF) to yield 2-amino-2-methylpropan-1-ol. b. React the resulting amino alcohol with thionyl chloride to form the corresponding sulfinyl chloride. c. Oxidize the sulfinyl chloride to the sulfonyl chloride using an appropriate oxidizing agent (e.g., RuCl₃/NaIO₄). d. Isolate the 2-amino-2-methylpropanesulfonyl chloride as its hydrochloride salt.

Step 2: Intramolecular Cyclization to form the β-Sultam

  • Reactant: 2-Amino-2-methylpropanesulfonyl chloride hydrochloride.

  • Procedure: a. Dissolve the sulfonyl chloride hydrochloride in a suitable aprotic solvent (e.g., dichloromethane). b. Slowly add a non-nucleophilic base (e.g., triethylamine) at low temperature (e.g., 0 °C) to neutralize the hydrochloride and promote intramolecular cyclization. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Purify the crude product by column chromatography on silica gel to yield 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide.

Reactivity and Mechanistic Insights

The high reactivity of the β-sultam ring is a defining characteristic and a key driver of its utility in synthetic and medicinal chemistry. This reactivity stems from the significant ring strain inherent in the four-membered cyclic sulfonamide structure.

Ring-Opening Reactions

β-Sultams are susceptible to nucleophilic attack, leading to ring-opening. The site of attack and the resulting products depend on the nature of the nucleophile and the substituents on the β-sultam ring.

  • Attack at the Sulfur Atom: Strong nucleophiles, such as hydroxide ions, typically attack the electrophilic sulfur atom, leading to cleavage of the S-N bond. This results in the formation of a β-aminosulfonic acid derivative.

  • Attack at the Carbonyl Carbon: In the case of 3-oxo-β-sultams, nucleophilic attack can also occur at the carbonyl carbon, leading to cleavage of the C-N bond.

The alkaline hydrolysis of β-sultams is significantly faster than that of their acyclic sulfonamide counterparts, with rate enhancements of up to 10⁹-fold. This highlights the profound effect of ring strain on reactivity.

Role as Sulfonylating Agents

The propensity of β-sultams to undergo ring-opening by nucleophilic attack at the sulfur atom makes them effective sulfonylating agents. This property is of particular interest in the context of drug development, as they can covalently modify nucleophilic residues in the active sites of enzymes.

Applications in Drug Development and Research

The unique chemical properties of β-sultams have led to their exploration in various areas of drug discovery and development.

Enzyme Inhibition

The ability of β-sultams to act as sulfonylating agents makes them attractive candidates for the design of irreversible enzyme inhibitors. They have been investigated as inhibitors of serine proteases, where they can sulfonylate the active site serine residue, leading to inactivation of the enzyme.

Mechanism of Serine Protease Inhibition by a β-Sultam:

G A β-Sultam + Active Serine Protease B Nucleophilic attack by active site serine A->B C Tetrahedral Intermediate B->C D Ring-opening and formation of covalent bond C->D E Sulfonylated (Inactive) Enzyme D->E

Figure 3: General mechanism of serine protease inhibition by a β-sultam.

Bioisosteric Replacement

The β-sultam scaffold can serve as a bioisosteric replacement for other functional groups in drug molecules. For instance, it can mimic the tetrahedral intermediate of peptide bond hydrolysis, making it a potential core structure for protease inhibitors.

Synthetic Intermediates

The strained nature of the β-sultam ring makes it a useful intermediate in organic synthesis. Ring-opening reactions can be employed to introduce sulfonyl-containing moieties into more complex molecules.

Conclusion and Future Perspectives

4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, as a representative of the β-sultam class, is a molecule of significant interest for both synthetic and medicinal chemists. Its strained ring system imparts high reactivity, making it a valuable tool for the construction of complex molecules and a promising scaffold for the design of enzyme inhibitors. While specific data for the 4,4-dimethyl derivative is sparse, the well-documented chemistry of the broader β-sultam class provides a solid foundation for its exploration.

Future research in this area will likely focus on the development of efficient and stereoselective synthetic routes to substituted β-sultams, including the 4,4-dimethyl derivative. A more thorough investigation of their biological activities against a wider range of targets is also warranted. As our understanding of the interplay between chemical structure, reactivity, and biological function continues to grow, it is anticipated that the β-sultam scaffold will find increasing application in the design of novel therapeutics.

References

  • PubChemLite. 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione. Available from: [Link].

  • ChemicalRegister. 4,4-Dimethylisothiazolidin-3-one 1,1-dioxide (CAS No. 2095410-10-7) Suppliers. Available from: [Link].

Sources

An In-Depth Technical Guide to the Characteristics of β-Sultam 4,4-Dimethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, spectroscopic profile, and biological significance of β-sultam 4,4-dimethyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into this intriguing class of heterocyclic compounds.

Introduction: The Significance of the β-Sultam Scaffold

The β-sultam, or 1,2-thiazetidine 1,1-dioxide, is a four-membered cyclic sulfonamide that has garnered considerable interest in medicinal chemistry. As the sulfonyl analogues of the well-known β-lactams, these strained heterocycles exhibit unique chemical reactivity and a diverse range of biological activities. The incorporation of a gem-dimethyl group at the C4 position introduces specific steric and electronic effects that modulate the ring's properties and its interactions with biological targets. This guide focuses specifically on these 4,4-dimethyl derivatives, exploring the core characteristics that define their potential in various scientific applications.

Sultams, in general, are recognized for their roles as antibacterial agents, enzyme inhibitors, and scaffolds in asymmetric synthesis. Their therapeutic potential extends to anticancer, anti-inflammatory, antidiabetic, and antiviral applications. The sulfonamide moiety within the sultam ring can act as a better hydrogen bond acceptor than the corresponding amide in a lactam, offering different pharmacokinetic and pharmacodynamic profiles.

Synthesis and Chemical Reactivity

The synthesis of β-sultams can be achieved through various strategies, including cycloaddition reactions and intramolecular cyclizations. For 4,4-dimethyl substituted β-sultams, specific synthetic considerations are necessary to introduce the quaternary carbon center.

Synthetic Pathways

While a definitive, single method for the parent 4,4-dimethyl-β-sultam is not extensively documented in readily available literature, the synthesis of related structures provides a logical pathway. A key approach involves the synthesis of N-substituted 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxides, which are 3-oxo derivatives. This suggests a strategy starting from precursors already containing the gem-dimethyl group.

A plausible synthetic workflow can be conceptualized as follows:

G cluster_0 Conceptual Synthetic Workflow Start 2-Amino-2-methylpropanoic acid or related precursor Step1 Sulfonylation Start->Step1 Step2 Activation of Carboxylic Acid Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product 4,4-Dimethyl-β-sultam Derivative Step3->Product

Caption: Conceptual workflow for the synthesis of 4,4-dimethyl-β-sultam derivatives.

Experimental Protocol: Synthesis of N-Substituted 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-Dioxides (Adapted from related syntheses)

  • Rationale: This protocol is based on the alkylation of a pre-formed 3-oxo-β-sultam ring. The initial formation of the heterocyclic core would involve the cyclization of a sulfonated amino acid derivative.

  • Step 1: Preparation of the 3-oxo-1,2-thiazetidine 1,1-dioxide precursor. This precursor, containing the gem-dimethyl group at the C4 position, would likely be synthesized from 2-bromo-2-methylpropanoyl bromide and a primary amine, followed by reaction with sulfur dioxide and subsequent oxidation.

  • Step 2: N-Alkylation. The N-H proton of the 3-oxo-β-sultam is acidic and can be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate).

  • Step 3: Reaction with Electrophile. The resulting anion is then reacted with an alkylating agent (e.g., an alkyl halide) to yield the N-substituted product.

  • Self-Validation: The success of the reaction is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product. The disappearance of the N-H signal in the ¹H NMR spectrum and the appearance of signals corresponding to the new N-substituent are key indicators.

Chemical Reactivity and Stability

β-Sultams are characterized by significant ring strain, which leads to enhanced reactivity compared to their acyclic sulfonamide counterparts. This reactivity is a cornerstone of their biological function, particularly as enzyme inhibitors.

  • Hydrolysis: β-sultams undergo hydrolysis under both acidic and basic conditions at rates many orders of magnitude faster than acyclic sulfonamides. They are also generally more reactive towards hydrolysis than their β-lactam analogues.

  • Ring-Opening Reactions: A key feature of β-sultam reactivity is the preferential cleavage of the sulfur-nitrogen (S-N) bond upon nucleophilic attack, as opposed to the carbon-nitrogen (C-N) bond. This sulfonylation mechanism is central to their ability to inhibit serine proteases.

  • Influence of the 4,4-Dimethyl Group: The gem-dimethyl substitution at the C4 position is expected to influence the ring strain and the steric accessibility of the electrophilic sulfur atom. This can modulate the rate of nucleophilic attack and the overall stability of the molecule. The Thorpe-Ingold effect suggests that the gem-dimethyl group may slightly decrease the endocyclic bond angle, potentially increasing ring strain and thus reactivity.

  • Rearrangements: Certain substituted β-sultams, particularly 3-oxo derivatives, can undergo base-catalyzed rearrangements to form more stable five-membered thiazolidin-4-one 1,1-dioxides.

G BetaSultam 4,4-Dimethyl-β-sultam Intermediate Trigonal Bipyramidal Intermediate BetaSultam->Intermediate Nucleophilic Attack on Sulfur Nucleophile Nucleophile (e.g., H₂O, Ser-OH) Nucleophile->Intermediate Product Ring-Opened Sulfonylated Product Intermediate->Product S-N Bond Cleavage

Caption: General mechanism of nucleophilic ring-opening of a β-sultam.

Spectroscopic and Physicochemical Characteristics

The structural elucidation of 4,4-dimethyl-β-sultam derivatives relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of these molecules. The expected chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the geometry of the four-membered ring.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Notes
C4-CH~1.3 - 1.7Singlet (s)Two equivalent methyl groups. A single peak integrating to 6 protons is expected.
C3-H~3.0 - 3.8Varies (e.g., AB quartet)Diastereotopic protons due to the chiral sulfur atom (if N-substituted) and ring puckering.
N-H (if unsubstituted)Broad, variableSinglet (s)Chemical shift is dependent on solvent and concentration.
Carbon (¹³C) Expected Chemical Shift (ppm) Notes
C4-C H₃~20 - 30Signal for the two equivalent methyl carbons.
C 4 (quaternary)~50 - 65The gem-dimethyl substituted carbon.
C 3~45 - 60Methylene carbon adjacent to the sulfonyl group.

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and substituents on the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Notes
S=O (sulfonyl)1320-1360 (asymmetric stretch)Strong absorption bands are characteristic of the SO₂ group.
1140-1180 (symmetric stretch)
N-H (if unsubstituted)~3200-3400Moderate, somewhat broad peak.

Note: The exact positions of the sulfonyl stretching bands can be influenced by ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.

  • Expected Molecular Ion: For the parent 4,4-dimethyl-1,2-thiazetidine 1,1-dioxide (C₄H₉NO₂S), the expected monoisotopic mass is approximately 135.0354 g/mol .

  • Fragmentation: Common fragmentation pathways may include the loss of SO₂ or cleavage of the four-membered ring.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure, including bond lengths, bond angles, and the conformation of the ring. Such studies would precisely quantify the degree of ring puckering and the steric effects of the gem-dimethyl group.

Biological Activity and Mechanism of Action

The primary biological role of β-sultams investigated to date is their function as irreversible inhibitors of serine proteases.

Mechanism of Enzyme Inhibition

β-Sultams act as mechanism-based inhibitors. The strained ring system mimics the transition state of peptide bond hydrolysis. The active site serine of a protease attacks the electrophilic sulfur atom of the β-sultam, leading to the opening of the ring via S-N bond cleavage. This process forms a stable, covalent sulfonyl-enzyme adduct, effectively inactivating the enzyme.

G cluster_0 Mechanism of Serine Protease Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Sultam Michaelis Complex Enzyme->Complex Sultam 4,4-Dimethyl-β-sultam Sultam->Complex Adduct Covalent Sulfonyl-Enzyme Adduct (Inactive Enzyme) Complex->Adduct Nucleophilic Attack & Ring Opening (Sulfonylation)

Caption: Pathway of irreversible inhibition of serine proteases by a β-sultam.

Structure-Activity Relationships (SAR)
  • Role of C4 Substitution: Studies on related β-sultams have shown that substitution at the C4 position can be critical for activity. For instance, 4-alkyl substitution has been reported to improve the recognition and binding of β-sultam inhibitors in the S₁ active-site pocket of elastase, thereby increasing their inhibitory potency. This suggests that the 4,4-dimethyl substitution pattern could be beneficial for targeting certain enzymes by providing a hydrophobic interaction point.

  • N-Substitution: The substituent on the nitrogen atom is crucial for directing the molecule to the target enzyme and for modulating its reactivity. Electron-withdrawing groups on an N-aroyl substituent can increase the inhibitory potential.

Potential Therapeutic Applications

Given their mechanism of action, 4,4-dimethyl-β-sultam derivatives are promising candidates for development in several therapeutic areas:

  • Antibacterial Agents: By inhibiting bacterial serine proteases like β-lactamases, they can potentially overcome bacterial resistance to traditional β-lactam antibiotics.

  • Anti-inflammatory Agents: Inhibition of human neutrophil elastase, a serine protease involved in inflammatory processes, is a key target.

  • Anticancer and Antiviral Agents: The broader potential of the sultam scaffold in these areas is an active field of research.

Conclusion and Future Directions

The 4,4-dimethyl-β-sultam core represents a synthetically accessible and chemically intriguing scaffold. Its inherent reactivity, governed by ring strain and the powerful sulfonyl electrophile, makes it a potent tool for irreversibly modifying biological targets. The gem-dimethyl substitution at the C4 position offers a handle to fine-tune steric and hydrophobic interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.

Future research should focus on the development of stereoselective syntheses, as the stereochemistry of substituents is likely to be critical for biological activity. A more profound understanding of the structure-activity relationships, supported by computational modeling and X-ray crystallography, will be essential for the rational design of next-generation inhibitors. The exploration of these derivatives against a wider range of serine proteases and other potential targets will undoubtedly unveil new therapeutic opportunities.

References

  • RSC. (n.d.). Supplementary Information. Rsc.org. [Link]

  • ResearchGate. (2008). *ChemInform Abstract: Properties and Reactions of Substituted 1,2-Thiazetidine 1,1-Dioxides: Synthesis of N-Substituted 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-Dioxides, and

Technical Monograph: 4,4-Dimethyl-1,1-dioxothiazetidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application logic of 4,4-dimethyl-1,1-dioxothiazetidin-3-one (also known as DMTD or 4,4-dimethyl-3-oxo-β-sultam ).

Executive Summary & Molecular Identity

4,4-dimethyl-1,1-dioxothiazetidin-3-one is a specialized heterocyclic scaffold belonging to the 3-oxo-β-sultam class. Structurally, it is the sulfonyl analogue of a β-lactam (azetidinone) but contains an internal acyl-sulfonamide linkage. This unique connectivity imparts high chemical reactivity, making it a potent serine protease inhibitor (specifically for elastase) and a monomer for poly(acylsulfonamide) synthesis.

Unlike standard β-sultams which inhibit enzymes via sulfonylation, the 3-oxo variant possesses dual electrophilic centers (carbonyl and sulfonyl), allowing for distinct mechanistic pathways including acylation-driven inhibition.[1][2]

Molecular Weight & Formula Data
PropertyValueTechnical Context
Chemical Formula C₄H₇NO₃S Core stoichiometry.
Molecular Weight (Average) 149.17 g/mol Used for molarity calculations and bulk dosing.
Monoisotopic Mass 149.0147 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification (M+H⁺ or M-H⁻).
Exact Mass 149.01466 Da Theoretical baseline for isotopic pattern matching.

Physicochemical Characterization

Structural Analysis

The molecule features a strained four-membered ring containing nitrogen, sulfur, and a carbonyl group.

  • Position 1 (Sulfur): Oxidized to a sulfone (

    
    ), enhancing the acidity of the adjacent nitrogen.
    
  • Position 2 (Nitrogen): Flanked by a sulfone and a carbonyl, the N-H proton is highly acidic (

    
    ), allowing for easy formation of stable salts (e.g., Potassium DMTD).
    
  • Position 3 (Carbonyl): Highly electrophilic due to ring strain and the electron-withdrawing sulfonyl group.

  • Position 4 (Gem-dimethyl): Two methyl groups provide steric bulk, stabilizing the ring against spontaneous hydrolysis while maintaining reactivity toward enzymatic nucleophiles.

Solubility & State
  • Physical State: Typically isolated as a pale yellow oil or low-melting solid.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Acetone). The potassium salt is water-soluble but susceptible to hydrolytic ring opening at high pH.

Synthesis Protocol

The synthesis of DMTD requires strict moisture control due to the reactivity of the chlorosulfonyl intermediate. The following protocol is adapted from the methodologies of Imai et al. and Page et al.[3]

Reagents
  • Isobutyryl chloride (Starting material)

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Ammonia (Anhydrous gas or solution)

  • Solvent: Diethyl ether (Dry)

Step-by-Step Methodology
  • Sulfonation: React isobutyryl chloride with chlorosulfonic acid to generate the 2-sulfo-intermediate.

  • Chlorination: Treat the intermediate with thionyl chloride to yield 2-chlorosulfonyl-2-methylpropionyl chloride . This is the bifunctional precursor.

  • Cyclization:

    • Dissolve the precursor in dry diethyl ether and cool to -78°C .

    • Slowly bubble anhydrous ammonia or add a stoichiometric amine solution.

    • Mechanism:[4][5][6] The amine attacks the acyl chloride first (faster), followed by intramolecular sulfonylation to close the ring.

  • Purification: Filter off the ammonium chloride byproduct. Evaporate the solvent under reduced pressure (keep temperature < 30°C to prevent polymerization).[3]

Synthesis Logic Visualization

SynthesisPath Start Isobutyryl Chloride Step1 2-Chlorosulfonyl- 2-methylpropionyl Chloride Start->Step1 + ClSO3H / SOCl2 Step2 Ammonolysis (-78°C, Ether) Step1->Step2 + NH3 End 4,4-dimethyl-1,1- dioxothiazetidin-3-one (DMTD) Step2->End Cyclization (-HCl)

Caption: Synthetic route from isobutyryl chloride to DMTD via a bifunctional chlorosulfonyl intermediate.

Mechanistic Applications in Drug Development

A. Serine Protease Inhibition (Elastase)

DMTD acts as a "suicide substrate" for serine proteases like Human Neutrophil Elastase (HNE). Unlike standard β-sultams which sulfonylate the active site, the 3-oxo moiety directs the enzyme to acylate the serine residue.[1][2]

  • Mechanism:

    • Attack: The catalytic Serine-OH attacks the Carbonyl (C3).

    • Ring Opening: The C-N bond cleaves (acylation), releasing the sulfonamide tail.

    • Inhibition: The resulting acyl-enzyme complex is slow to hydrolyze, effectively inhibiting the enzyme.

    • Selectivity: The gem-dimethyl group fits into the S1' specificity pocket, modulating selectivity.

B. Anionic Ring-Opening Polymerization

The N-H proton's acidity allows DMTD to serve as a monomer. Upon deprotonation (e.g., by Potassium tert-butoxide), the anion attacks the carbonyl of another monomer, propagating a chain to form Poly(acylsulfonamide) . This polymer backbone is of interest for biodegradable materials and drug delivery vectors.

Mechanistic Decision Tree

Mechanism DMTD DMTD (3-oxo-β-sultam) Target Target Nucleophile DMTD->Target Exposed to PathA Path A: Enzyme (Ser-OH) Target->PathA Biological Context PathB Path B: Base (Initiator) Target->PathB Synthetic Context ResultA Acyl-Enzyme Complex (Inhibition) PathA->ResultA Nucleophilic attack at C=O (C3) ResultB Poly(acylsulfonamide) (Polymerization) PathB->ResultB Anionic attack at C=O (Ring Opening)

Caption: Divergent reactivity pathways of DMTD based on the nucleophilic environment.

References

  • Imai, Y., Ueda, M., & Okuyama, K. (1978).[5] A Novel Anionic Ring-Opening Polymerization of Potassium Salt of 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-Dioxide. Polymer Journal. Link

  • Tsang, W. Y., Ahmed, N., Hemming, K., & Page, M. I. (2007). Reactivity and selectivity in the inhibition of elastase by 3-oxo-beta-sultams and in their hydrolysis. Organic & Biomolecular Chemistry. Link

  • Page, M. I. (2004).[7] Beta-Sultams—Mechanism of Reactions and Use as Inhibitors of Serine Proteases. Accounts of Chemical Research. Link

  • National Institute of Standards and Technology (NIST). N-Acetylglycine (Structural Analog Reference). NIST WebBook. Link

Sources

Technical Guide: 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione (also known as 4,4-dimethyl-3-oxo-β-sultam ) is a specialized heterocyclic scaffold belonging to the class of 3-oxo-β-sultams . Structurally, it represents a hybrid between a β-lactam and a β-sultam, characterized by a four-membered ring containing a nitrogen atom, a sulfur atom (in the sulfone oxidation state), and a carbonyl group.

Unlike typical β-sultams which primarily act as sulfonylating agents, the 3-oxo-β-sultam moiety functions as a potent acylating agent . It is extensively researched as a time-dependent, irreversible inhibitor of serine proteases, particularly Human Leukocyte Elastase (HLE) . This guide details the compound's physicochemical properties, validated synthetic protocols, and its unique mechanism of action.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Property Data
PubChem CID 12225145
IUPAC Name 4,4-dimethyl-1,1-dioxo-1,2-thiazetidin-3-one
Molecular Formula

Molecular Weight 149.17 g/mol
SMILES CC1(C(=O)NS1(=O)=O)C
InChI Key HWYSTNRVRZHFDU-UHFFFAOYSA-N
Physical State Crystalline Solid
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone,

); hydrolyzes in water.
Stability Moisture sensitive; susceptible to nucleophilic attack at the carbonyl center.

Synthetic Methodology

The synthesis of 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione relies on the intramolecular cyclization of


-sulfamoyl carboxylic acid derivatives . The presence of the gem-dimethyl group at the 4-position (derived from isobutyric acid precursors) stabilizes the ring through the Thorpe-Ingold effect, facilitating cyclization.
Protocol: Cyclization of 2-Sulfamoylisobutyryl Chloride

Reagents:

  • Precursor: 2-Sulfamoylisobutyric acid (prepared from chlorosulfonyl isocyanate and isobutene or via sulfamoylation of isobutyrate).

  • Activator: Thionyl Chloride (

    
    ).[1]
    
  • Base: Triethylamine (

    
    ).[1]
    
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Suspend 2-sulfamoylisobutyric acid (10 mmol) in anhydrous

      
       (50 mL).
      
    • Add Thionyl Chloride (12 mmol) dropwise at

      
       under an inert atmosphere (
      
      
      
      ).
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to yield the crude 2-sulfamoylisobutyryl chloride .

  • Intramolecular Cyclization:

    • Redissolve the crude acid chloride in fresh anhydrous

      
       (100 mL).
      
    • Cool the solution to

      
      .
      
    • Add Triethylamine (22 mmol) dropwise over 30 minutes. The base acts as an

      
       scavenger and promotes the nucleophilic attack of the sulfonamide nitrogen onto the acyl chloride carbonyl.
      
    • Stir at

      
       for 1 hour, then allow to warm to room temperature over 4 hours.
      
  • Workup & Purification:

    • Wash the organic layer with cold

      
      
      
      
      
      (to remove excess amine) followed by brine.
    • Dry over anhydrous

      
       and filter.
      
    • Evaporate solvent to yield the crude 3-oxo-β-sultam.

    • Recrystallization: Purify by recrystallization from a mixture of Ethyl Acetate/Hexane to obtain white crystals.

Visual Synthesis Workflow

Synthesis Precursor 2-Sulfamoylisobutyric Acid Activation Acid Chloride Formation (SOCl2, Reflux) Precursor->Activation Activation Intermediate 2-Sulfamoylisobutyryl Chloride Activation->Intermediate - SO2, - HCl Cyclization Intramolecular Cyclization (Et3N, DCM, 0°C) Intermediate->Cyclization + Base Product 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione (3-Oxo-beta-sultam) Cyclization->Product Ring Closure

Figure 1: Synthetic pathway for the construction of the 3-oxo-β-sultam scaffold via acid chloride cyclization.[2]

Mechanism of Action: Elastase Inhibition

The biological significance of 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione lies in its ability to inhibit serine proteases, specifically Human Leukocyte Elastase (HLE) .

Acylation vs. Sulfonylation

Standard β-sultams (without the 3-oxo group) inhibit enzymes by sulfonylation of the active site serine. However, the 3-oxo-β-sultam moiety alters the reactivity profile:

  • Electrophilic Center: The carbonyl carbon (C-3) is significantly more electrophilic than the sulfonyl sulfur due to the ring strain and the electron-withdrawing effect of the adjacent sulfone.

  • Pathway: The active site Serine-195 hydroxyl group attacks the carbonyl carbon (Acylation), leading to ring opening at the

    
     bond.
    
  • Outcome: This forms a metastable acyl-enzyme complex. While the inhibition is often described as irreversible, the acyl-enzyme complex can slowly deacylate, making these compounds time-dependent inhibitors .

Mechanistic Pathway
  • Michaelis Complex: Non-covalent binding of the inhibitor to the S1 pocket of Elastase.

  • Nucleophilic Attack: Serine-195

    
     attacks the carbonyl carbon (C-3) of the sultam ring.
    
  • Tetrahedral Intermediate: Formation of a high-energy intermediate.

  • Ring Opening: Collapse of the intermediate leads to fission of the

    
     bond (not the 
    
    
    
    bond). The sulfonamide nitrogen acts as the leaving group but remains tethered to the molecule.
  • Acyl-Enzyme Adduct: The enzyme is covalently modified (acylated), preventing it from processing natural substrates.

Visual Mechanism of Action

Mechanism Enzyme Elastase (Ser-195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 3-Oxo-beta-sultam (Electrophile) Inhibitor->Complex Transition Tetrahedral Intermediate (Oxyanion Hole Stabilization) Complex->Transition Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme Acyl-Enzyme Adduct (Ring Opened at N-C Bond) Transition->AcylEnzyme Ring Opening (N-C Fission)

Figure 2: Mechanism of Elastase inhibition by 3-oxo-beta-sultam involving specific acylation of the active site serine.

Stability & Handling Protocols

Researchers must exercise caution due to the high reactivity of the 3-oxo-β-sultam ring.

  • Hydrolytic Instability: The compound acts as a "activated" cyclic acyl sulfonamide. In aqueous media, especially at pH > 7, it undergoes rapid hydrolysis to the corresponding acyclic sulfonamide acid.

    • Half-life: N-substituted derivatives have shown half-lives as short as 6 minutes at pH 6 .

    • Storage: Store under inert gas (

      
       or 
      
      
      
      ) at
      
      
      . Avoid moisture.
  • Solvent Choice: All kinetic assays must be performed with fresh stock solutions prepared in anhydrous DMSO or Acetonitrile. Dilution into aqueous buffer should occur immediately prior to the assay.

References

  • PubChem. (n.d.). 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione (CID 12225145). National Center for Biotechnology Information. Retrieved from [Link]

  • Tsang, W. Y., Ahmed, N., Harding, L. P., Hemming, K., Laws, A. P., & Page, M. I. (2005). Acylation versus Sulfonylation in the Inhibition of Elastase by 3-Oxo-beta-sultams. Journal of the American Chemical Society, 127(25), 8946–8947. Retrieved from [Link]

  • Page, M. I. (2004). The Mechanisms of Reactions of Beta-Lactams, Beta-Sultams and Beta-Phospholactams. Accounts of Chemical Research, 37(5), 297-303.
  • Ahmed, N., et al. (2007). Reactivity and Selectivity in the Inhibition of Elastase by 3-Oxo-beta-sultams. Organic & Biomolecular Chemistry.[3][4][5] Retrieved from [Link]

Sources

The Energetic Imperative: A Technical Guide to the Ring Strain Energy of 4-Membered Sultams

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Taut Spring of Reactivity

In the landscape of heterocyclic chemistry, few motifs embody the principle of "structure dictates reactivity" as potently as the 4-membered sultam, or β-sultam (1,2-thiazetidine 1,1-dioxide). This scaffold, a cyclic sulfonamide, exists in a state of inherent energetic tension. This tension, its ring strain energy, is not a mere structural curiosity but the very engine that drives its unique chemical behavior and underpins its burgeoning significance in medicinal chemistry and synthetic applications. For researchers, scientists, and drug development professionals, a deep understanding of this strain energy is paramount to harnessing the β-sultam's power. This guide provides a comprehensive exploration of the core principles governing the strain energy of 4-membered sultams, offering field-proven insights into its quantification, consequences, and practical application.

Deconstructing the Strain: A Quantitative Perspective

Ring Strain Energy (RSE) is the excess enthalpy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[1] This energy arises from a combination of angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular strain. In 4-membered rings, angle and torsional strain are the dominant contributors.

While a definitive experimental value for the parent 1,2-thiazetidine 1,1-dioxide is not widely cited, high-level ab initio calculations (G3/B3LYP) provide critical insight into the energetic landscape of β-sultam derivatives.[2] These studies reveal that the reactivity of β-sultams is governed by a delicate interplay between the destabilizing ring strain and the stabilizing effects of sulfonamide resonance.[2] Computational studies on various four-membered heterocycles have established a general RSE of approximately 25 kcal·mol⁻¹ for rings containing second-row elements, providing a valuable benchmark.[3]

To contextualize the energetic state of the β-sultam, a comparison with related 4-membered rings is instructive.

CompoundHeteroatom(s)Ring Strain Energy (kcal/mol)Reference(s)
CyclobutaneNone~26
AzetidineN~25.4
OxetaneO~25.5[4]
ThietaneS~19.6[4]
β-Sultam **N, S (as SO₂) **~25-30 (Estimated) [2][3]
β-LactamN, C (as C=O)~24
Table 1: Comparative Ring Strain Energies of Selected 4-Membered Heterocycles. The value for β-sultam is an estimate based on computational studies of derivatives and related heterocycles.

The key takeaway is that the RSE of a β-sultam is substantial and comparable to that of other highly reactive 4-membered heterocycles like azetidines and oxetanes. This stored potential energy is the thermodynamic driving force for the ring-opening reactions that characterize its chemistry.

The Genesis of Strain: A Geometric Analysis

The significant strain energy within the β-sultam ring is a direct consequence of its distorted geometry. Ideal tetrahedral bond angles are approximately 109.5°, while the internal angles of a planar four-membered ring are constrained to ~90°. This deviation forces the bonding orbitals to bend, resulting in poor overlap and increased energy, a phenomenon known as angle strain.

Computational studies on the alcoholysis of 1,2-thiazetidine 1,1-dioxide provide insights into the ring's geometry.[5] The internal bond angles are significantly compressed from their ideal values.

cluster_0 β-Sultam Ring Geometry S S N N S->N ~85-90° O1 O S->O1 O2 O S->O2 C1 C N->C1 ~90-95° H H N->H C2 C C1->C2 ~88-92° C2->S ~85-90°

Figure 1: Idealized representation of a 4-membered sultam ring highlighting the compressed endocyclic bond angles that contribute to significant angle strain.

The C-S-N and C-C-S angles are particularly acute due to the inclusion of the sulfur atom. This geometric constraint, coupled with torsional strain from eclipsing C-H and N-H bonds, elevates the ground state energy of the molecule, making it a "loaded spring" poised for reaction.

The Chemical Consequence: Strain-Release Reactivity

The high ring strain energy of β-sultams is not a static property; it is the dominant factor governing their chemical reactivity. The thermodynamic favorability of relieving this strain provides a powerful driving force for reactions that involve the cleavage of the four-membered ring.

Hydrolytic Instability: A Kinetic Manifestation of Strain

A hallmark of β-sultams is their pronounced susceptibility to hydrolysis. Compared to their acyclic sulfonamide counterparts, β-sultams exhibit extraordinary rate enhancements, on the order of 10⁷ to 10⁹-fold for base- and acid-catalyzed hydrolysis, respectively.[1][6] This dramatic increase in reactivity is a direct consequence of the release of ring strain in the transition state of the ring-opening reaction. In fact, β-sultams are approximately 10³-fold more reactive towards hydrolysis than their analogous β-lactams, underscoring the exceptional strain within the cyclic sulfonamide structure.[6]

The mechanism of hydrolysis is illustrative:

Sultam β-Sultam (Strained) TS Tetrahedral Intermediate (Transition State) Sultam->TS Strain Release Begins Nucleophile Nucleophile (e.g., H₂O, OH⁻) Nucleophile->Sultam Nucleophilic Attack on Sulfonyl Sulfur Product Ring-Opened Product (Strain-Relieved) TS->Product S-N Bond Cleavage

Figure 2: Logical workflow of strain-release driven nucleophilic ring-opening of a β-sultam.

The nucleophilic attack on the electrophilic sulfur atom leads to a tetrahedral intermediate. The formation of this intermediate allows for the relaxation of the severe angle and torsional strain of the four-membered ring. The subsequent cleavage of the S-N bond is therefore a highly favorable process, leading to a stable, acyclic product.[3]

Application in Covalent Inhibition

This inherent reactivity has been masterfully exploited in the field of drug discovery. β-Sultams act as potent mechanism-based inhibitors of serine proteases, such as β-lactamases.[3] The enzyme's active site serine residue acts as a nucleophile, attacking the sultam ring. This results in the formation of a stable, covalent sulfonyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.[3] The efficiency of this process is a direct testament to the high electrophilicity of the sulfur atom, which is amplified by the ring strain.

Experimental Workflow: Quantifying Reactivity through Kinetics

To translate these concepts into practice, a robust experimental protocol is essential. The kinetics of β-sultam hydrolysis can be reliably monitored using UV-Vis spectrophotometry. This method provides a self-validating system to quantify the impact of ring strain on reactivity.

Protocol: Kinetic Analysis of N-Methyl-β-sultam Hydrolysis

This protocol outlines the measurement of the rate of acid-catalyzed hydrolysis of a representative β-sultam.

1. Materials and Instrumentation:

  • N-Methyl-β-sultam

  • Hydrochloric acid (standardized solution, e.g., 1.0 M)

  • Deionized water

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution of N-Methyl-β-sultam: Accurately prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or water, depending on stability).

  • Acidic Solutions: Prepare a series of aqueous HCl solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

3. Experimental Procedure:

  • Wavelength Determination: Scan the UV spectrum of the starting material (N-Methyl-β-sultam) and the expected ring-opened product (N-methyltaurine) to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the acidic solution-filled cuvettes to the desired temperature (e.g., 30 °C).[1]

    • Initiate the reaction by injecting a small, known volume of the N-Methyl-β-sultam stock solution into the cuvette containing the acidic solution. The final concentration of the sultam should be low enough to ensure pseudo-first-order conditions (e.g., 0.1 mM).

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength over time. Collect data until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a single exponential decay equation: At = A∞ + (A0 - A∞)e-kobst

    • By plotting kobs versus the concentration of H⁺, the second-order rate constant for acid catalysis (kH+) can be determined from the slope of the resulting line.[1]

Figure 3: Experimental workflow for the kinetic analysis of β-sultam hydrolysis.

The causality behind this experimental design lies in isolating the variable of interest. By maintaining a large excess of the acid, the reaction follows pseudo-first-order kinetics with respect to the sultam, simplifying the data analysis and yielding a reliable rate constant that reflects the inherent reactivity of the strained ring under those conditions.

Conclusion and Future Outlook

The 4-membered sultam ring is a privileged scaffold precisely because of its high ring strain energy. This stored potential energy translates into predictable and potent reactivity, which can be strategically leveraged in drug design and asymmetric synthesis. While direct thermochemical measurement of the parent ring's strain energy remains an area for further investigation, a combination of high-level computational chemistry and detailed kinetic analyses provides a robust and quantitative framework for understanding and predicting its behavior. As synthetic methodologies continue to provide access to increasingly complex and diverse β-sultam derivatives, a foundational understanding of the energetic principles outlined in this guide will be indispensable for the next generation of chemical innovation.

References

  • King, J. F., & As-Sehaibani, H. (1984). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, (4), 535-537.
  • Planells, A. R., Alcaraz, A. G., & Ferao, A. E. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry, 64(50), 24808-24817.
  • Page, M. I., & Laws, A. P. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(11), 2531-2537.
  • He, M., Zhu, F., Feng, D., & Cai, Z. (2003). Quantum chemical study of alcoholysis mechanism of 1,2-thiazetidine 1,1-dioxide. Chemical Physics Letters, 377(3-4), 353-358.
  • Naz, S. (2009).
  • Xu, J., & Yang, Z. (2014). Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions. The Journal of organic chemistry, 79(21), 10703–10708.
  • He, M., Feng, D., Xie, J., & Cai, Z. (2011). Computational studies of the ammonolysis for N-methyl beta-sultam.
  • Shapiro, A. B. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial agents and chemotherapy, 61(12), e01699-17.
  • Bachrach, S. M. (2008). Computational study of pharmacophores: beta-sultams. The journal of physical chemistry. A, 112(43), 10993–10997.
  • Moreira, R., et al. (2007). Potential Irreversible Inhibitors of Cysteine Proteases based on Sultam and Naphthoquinone Scaffolds. ULisboa Repository.
  • Block, E. (2008). Thietanes and Derivatives. In Science of Synthesis (Vol. 39, pp. 655-740).
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458.
  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of chemical research, 37(5), 297–303.
  • Royal Society of Chemistry. (n.d.). b914647d.txt. Retrieved from [Link]

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Zoller, T., & Wyler, R. (2000). Substituted 1,2-Thiazetidine 1,1-Dioxides. Synthesis and Properties of N-Alkylated and N-Acylated Derivatives of 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide. Helvetica Chimica Acta, 83(5), 958-971.
  • Gronert, S., & Kass, S. R. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution.
  • Domagala, J. M., & Wemple, J. (1983). Crystal structure of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, C16H21N3O3S. Journal of Chemical Crystallography, 13(3), 213-221.
  • Rawson, D. J., & Meyers, A. I. (1991). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Journal of the American Chemical Society, 113(24), 9242-9245.
  • Oakley, R. T., et al. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. Molecules, 26(19), 5925.
  • Chen, Y., et al. (2025). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 4,4-Dimethyl β-Sultam as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the pursuit of potent and selective enzyme inhibitors is paramount. Serine proteases, a vast and functionally diverse enzyme superfamily, are implicated in a multitude of physiological and pathological processes, making them compelling targets for therapeutic intervention. Among the arsenal of inhibitory scaffolds, small, strained ring systems that act as mechanism-based inactivators offer a unique combination of reactivity and specificity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,4-dimethyl-1,2-thiazetidine 1,1-dioxide, hereafter referred to as 4,4-dimethyl β-sultam, as a covalent, irreversible inhibitor of serine proteases. We will dissect its mechanism of action, provide robust, field-tested protocols for its characterization, and explore its broader applications, all while grounding our discussion in the principles of scientific integrity and experimental causality.

The Mechanistic Underpinnings: A Covalent Warhead

The efficacy of 4,4-dimethyl β-sultam as a serine protease inhibitor is intrinsically linked to its strained four-membered ring structure. This strained ring system functions as a latent electrophile, poised for activation by the catalytic machinery of the target enzyme. The canonical catalytic triad (Ser-His-Asp) of a serine protease initiates a nucleophilic attack by the active site serine on the sulfur atom of the β-sultam ring.

This initial binding event is followed by a rapid, irreversible covalent modification of the serine residue. The enzyme, in effect, catalyzes its own inactivation by promoting the opening of the strained β-sultam ring, leading to the formation of a highly stable sulfonyl-enzyme adduct.[1][2] This mechanism-based inactivation is distinct from reversible inhibition, as the covalent bond formation renders the enzyme permanently non-functional. The inactivation of elastase by N-acyl β-sultams is a prime example of preferential S-N bond fission over C-N fission in the reaction of an N-acylsulfonamide with a serine protease.[3]

Inhibition_Mechanism cluster_enzyme Serine Protease Active Site Enzyme Active Serine Protease (E) EI_Complex Non-covalent Enzyme-Inhibitor Complex (E·I) Covalent_Adduct Sulfonyl-Enzyme Covalent Adduct (E-I) (Inactive) EI_Complex->Covalent_Adduct kinact (Inactivation) Inhibitor 4,4-Dimethyl β-Sultam (I) EI_Complex->Inhibitor k-1 (Dissociation) Inhibitor->EI_Complex k+1 (Binding)

Caption: Kinetic scheme of irreversible inhibition by 4,4-dimethyl β-sultam.

Synthesis of 4,4-Dimethyl β-Sultam

The synthesis of β-sultams can be achieved through various routes. A common approach involves the [2+2] cycloaddition of a sulfene (generated in situ) with an appropriate imine. For 4,4-dimethyl β-sultam, a plausible synthetic route would involve the reaction of a sulfonyl chloride with a tertiary amine to generate the sulfene, which then reacts with an imine derived from acetone. Stereoselective syntheses are also possible, which is a critical consideration for targeting the chiral active sites of enzymes.[2][4]

Core Experimental Protocols

The characterization of an irreversible inhibitor like 4,4-dimethyl β-sultam requires a kinetic approach that goes beyond the standard determination of an IC₅₀ value. The potency of such inhibitors is best described by the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).[5]

General Materials & Reagents
  • Inhibitor: 4,4-dimethyl β-sultam (synthesized or commercially sourced)

  • Enzymes: Target serine proteases (e.g., chymotrypsin, human neutrophil elastase)

  • Substrates: Fluorogenic substrates are recommended for their high sensitivity.

    • For Chymotrypsin: Suc-Ala-Ala-Pro-Phe-AMC[6][7] or Z-Phe-Arg-AMC.

    • For Elastase: MeOSuc-Ala-Ala-Pro-Val-AMC.

  • Assay Buffer: Typically 50 mM HEPES or Tris, pH 7.5, containing 100-150 mM NaCl and 0.05% (v/v) Triton X-100 or Tween-20.

  • Solvent: Anhydrous DMSO for inhibitor stock solutions.

  • Equipment: 96- or 384-well black microplates (for fluorescence), a multi-mode microplate reader with kinetic capabilities, and standard laboratory pipettes and consumables.

Protocol 1: Determination of Time-Dependent Inhibition (IC₅₀ Shift Assay)

This initial experiment confirms the irreversible nature of the inhibition. An irreversible inhibitor will show a time-dependent decrease in its IC₅₀ value.

Methodology:

  • Prepare a 10 mM stock solution of 4,4-dimethyl β-sultam in DMSO.

  • Create serial dilutions of the inhibitor in assay buffer. A 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

  • In a 96-well plate, add the enzyme to each inhibitor dilution.

  • Incubate the enzyme-inhibitor mixture for different durations (e.g., 5, 15, 30, and 60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • At the end of each incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate. The final substrate concentration should be at or near its Kₘ value.

  • Immediately measure the initial reaction rates (V₀) by monitoring the increase in fluorescence over time. (e.g., excitation at 360-380 nm and emission at 440-460 nm for AMC-based substrates).[6]

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ at each time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of irreversible inhibition.[8]

Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ

This protocol provides a quantitative measure of the inhibitor's potency.

Methodology:

  • Prepare a range of inhibitor concentrations.

  • In a microplate, incubate the enzyme with each concentration of 4,4-dimethyl β-sultam.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), add the fluorogenic substrate to initiate the reaction.

  • Measure the initial velocity of the reaction for each time point and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the apparent rate of inactivation (kₐₚₚ).

    • Plot the calculated kₐₚₚ values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kₐₚₚ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

    • This analysis will yield the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ).[9]

Table 1: Hypothetical Kinetic Parameters for 4,4-Dimethyl β-Sultam against Two Serine Proteases

ParameterChymotrypsinHuman Neutrophil Elastase
Kᵢ (µM) 2515
kᵢₙₐ꜀ₜ (min⁻¹) 0.150.25
kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) 100278

This data is for illustrative purposes only and does not represent experimentally derived values.

Kinetic_Analysis_Workflow Start Start: Prepare Reagents Incubation Incubate Enzyme with Varying [Inhibitor] Start->Incubation Time_Course Aliquot at Multiple Time Points Incubation->Time_Course Reaction Initiate Reaction with Fluorogenic Substrate Time_Course->Reaction Measurement Measure Initial Velocity Reaction->Measurement k_app_Calc Plot ln(% Activity) vs. Time to Determine kapp Measurement->k_app_Calc k_inact_Ki_Calc Plot kapp vs. [Inhibitor] to Determine kinact and KI k_app_Calc->k_inact_Ki_Calc End End: Kinetic Parameters Determined k_inact_Ki_Calc->End

Caption: Workflow for determining kᵢₙₐ꜀ₜ and Kᵢ.

Broader Applications and Future Perspectives

The utility of 4,4-dimethyl β-sultam and its analogs extends beyond simple enzyme inhibition studies.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the β-sultam scaffold, these molecules can be transformed into powerful activity-based probes. Such probes can be used to label and identify active serine proteases in complex biological systems, providing a snapshot of the functional proteome.

  • Scaffold for Drug Discovery: The β-sultam core represents a versatile scaffold for medicinal chemistry efforts.[10] Systematic modification of the substituents on the ring can be employed to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for diseases driven by aberrant serine protease activity.

Self-Validating Systems and Data Integrity

The protocols outlined herein are designed with inherent checks to ensure data quality. The observation of a time-dependent IC₅₀ shift provides qualitative validation of the irreversible mechanism. For the determination of kinetic parameters, the linearity of the semi-logarithmic plots of residual activity versus time is a critical validation step, confirming first-order inactivation kinetics. Furthermore, the hyperbolic relationship between kₐₚₚ and inhibitor concentration provides confidence in the determined kᵢₙₐ꜀ₜ and Kᵢ values.

References

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of Chemical Research, 37(5), 297–303. [Link]

  • Charles River Laboratories. An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. [Link]

  • Zimmerman, M., Ashe, B., Yurewicz, E., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47–51. [Link]

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]

  • Thermo Fisher Scientific. (2014). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. [Link]

  • Page, M. I. (2004). β-Sultams—Mechanism of Reactions and Use as Inhibitors of Serine Proteases. Accounts of Chemical Research, 37(5), 297-303. [Link]

  • Kuromizu, K., Shimokawa, Y., Abe, O., & Izumiya, N. (1985). New fluorogenic substrate for esterase activity of alpha-chymotrypsin and related enzymes. Analytical Biochemistry, 151(2), 534–539. [Link]

  • Krippendorff, B. F., et al. (2015). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Advances, 5(104), 85635–85648. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771–779. [Link]

  • Guichard, G., et al. (2004). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. Organic Syntheses, 81, 167. [Link]

  • Page, M. I. (2006). Comparison of the mechanisms of reactions of β lactams and β-sultams, including their reactions with some serine enzymes. Pure and Applied Chemistry, 78(4), 835-846. [Link]

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of Chemical Research, 37(5), 297-303. [Link]

  • Organic Chemistry Portal. Sultam synthesis. [Link]

  • Peters, R. (2009). Catalytic asymmetric synthesis of beta-sultams as precursors for taurine derivatives. Chemistry, 15(36), 9035-49. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Hydrolytic Degradation in


-Sultam Scaffolds
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division
Urgency:  High (Moisture Sensitive)

Executive Summary: The "Spring-Loaded" Ring

You are working with 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione (often referred to as a 3-oxo-


-sultam or cyclic acyl sulfonamide).

The Core Problem: This molecule is not merely "unstable"; it is energetically "spring-loaded." It combines the ring strain of a 4-membered heterocycle with the extreme electrophilicity of a sulfonyl group (


) adjacent to a carbonyl (

).
  • Reactivity: It is approximately

    
     times more reactive  toward hydrolysis than comparable 
    
    
    
    -lactams (penicillins) and
    
    
    times more reactive
    than acyclic sulfonamides.[1]
  • Failure Mode: Contact with water (nucleophilic attack) causes immediate ring opening, destroying the pharmacophore and yielding acyclic sulfonic acids or amides.

Mechanism of Failure (Root Cause Analysis)

To prevent hydrolysis, you must understand the enemy. Unlike standard amides, the degradation of this molecule is driven by the release of ring strain (


25-30 kcal/mol).
The Hydrolysis Pathway

Research indicates that hydroxide or water preferentially attacks the sulfonyl sulfur atom (S-N fission), rather than the carbonyl carbon, due to the high oxidation state of the sulfur and the leaving group ability of the nitrogen anion.

HydrolysisMechanism DMTT 4,4-dimethyl-1,2- thiazetidine-1,1,3-trione (Intact Ring) TS Trigonal Bipyramidal Intermediate (TBPI) DMTT->TS High Energy Water H2O / OH- (Nucleophile) Water->DMTT Attack on Sulfur (S) RingOpen S-N Bond Fission (Ring Opening) TS->RingOpen Strain Release Product Acyclic Sulfonic Acid Derivative (Dead Compound) RingOpen->Product Proton Transfer

Figure 1: The dominant failure mode involves nucleophilic attack at the sulfonyl center, leading to irreversible S-N bond cleavage.

Standard Operating Procedures (SOPs)

Module A: Storage & Handling

Status: Mandatory Environment: Inert Atmosphere (Argon/Nitrogen)

ParameterSpecificationReasoning
Temperature -20°C (Freezer)Slows kinetic rate of spontaneous hydrolysis with trace moisture.
Container Schlenk flask or crimped vialStandard screw caps allow moisture diffusion over weeks.
Desiccant

or Activated Sieves
Silica gel is too acidic and contains bound water; avoid it.
Atmosphere Argon (preferred over

)
Argon is heavier than air, providing a better "blanket" when opening vials.
Module B: Solvent Selection Matrix

Rule: Solvents must be anhydrous (<10 ppm water).

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Non-nucleophilic, easy to dry.
Acetonitrile (MeCN) Good Must be distilled over

or molecular sieves.
THF ⚠️ Caution Hygroscopic. Must be freshly distilled/inhibitor-free.
DMSO / DMF CRITICAL FAIL Highly hygroscopic; often contain nucleophilic impurities.
Alcohols (MeOH/EtOH) CRITICAL FAIL Causes alcoholysis (ring opening by alcohol) faster than hydrolysis.

Experimental Workflow: Synthesis & Isolation

Scenario: You are synthesizing or reacting DMTT. Goal: Isolate the product without triggering the "water bomb."

Step 1: The Reaction Environment[2]
  • Glassware: Oven-dried (

    
    C overnight) and flame-dried under vacuum.
    
  • Technique: Schlenk line or Glovebox is required . Do not attempt on an open bench.

Step 2: Workup (The Danger Zone)

Standard aqueous extraction (water/brine wash) will destroy your compound.

Recommended "Dry Workup" Protocol:

  • Precipitation: If your product is solid, add non-polar solvent (Hexane/Heptane) to precipitate it from the reaction mixture.

  • Filtration: Filter under inert gas (Schlenk frit) or in a glovebox.

  • Purification:

    • Avoid Silica Gel Chromatography: Silica is acidic and "wet."

    • Alternative: Recrystallization from anhydrous DCM/Hexane.

    • If Chromatography is vital: Use Neutral Alumina (Grade III) deactivated with 5% water (risk involved) or strictly anhydrous flash chromatography using dried silica and inert gas pressure.

Workflow Start Reaction Mixture (DMTT + Solvent) Decision Is Product Solid? Start->Decision SolidPath Add Hexane/Ether (Precipitate) Decision->SolidPath Yes LiquidPath Evaporate Solvent (High Vac, <30°C) Decision->LiquidPath No (Oil) Filter Filter under Argon (Schlenk Frit) SolidPath->Filter Purify Recrystallize (Anhydrous DCM) Filter->Purify LiquidPath->Purify Avoid AVOID: - Aqueous Wash - Silica Column - Rotovap with water bath Purify->Avoid Warning

Figure 2: Decision tree for non-aqueous isolation to preserve ring integrity.

Troubleshooting & FAQs

Q1: My white solid turned into a sticky gum overnight in the fridge. What happened? A: You likely experienced hydrolytic ring opening . The resulting acyclic sulfonic acid is often hygroscopic and lowers the melting point, creating a gum.

  • Fix: Ensure the vial was crimped under Argon. Use a secondary container with

    
    .
    

Q2: Can I use NMR to check purity? A: Yes, but do not use


 from an old bottle.  Chloroform accumulates HCl and water over time.
  • Fix: Filter

    
     through basic alumina immediately before use, or use ampules of 
    
    
    
    (single use only) if the scan is immediate (DMSO absorbs water from air in minutes).

Q3: The literature says to quench with ammonium chloride. Should I? A: NO. That protocol is likely for a different, more stable step. Quenching DMTT with aqueous


 will open the ring to form the sulfonamide.
  • Correction: If you must quench unreacted reagents, remove the DMTT first, or accept that the quench destroys the remaining starting material.

Q4: I see a new peak in the IR spectrum at 3200-3400 cm⁻¹. Is this good? A: No. The intact 1,2-thiazetidine-1,1,3-trione ring has no N-H or O-H stretches (unless substituted elsewhere). A broad peak in this region indicates the formation of


 or 

groups from ring opening.

References

  • Baxter, N. J., et al. (1996).[2] "The hydrolytic reactivity of

    
    -sultams." Journal of the Chemical Society, Perkin Transactions 2, (11), 2245-2246. 
    
    • Key Insight: Establishes th

      
      -sultams are 
      
      
      
      times more reactive to hydrolysis than acyclic sulfonamides.[1][2]
  • Page, M. I., et al. (2000). "Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams." Journal of the American Chemical Society, 122(6), 1234-1235. 
    
    • Key Insight: Details the nucleophilic attack on the sulfonyl center (S-N fission)
  • Rzepa, H. (2021).[3] "Mechanistic insights into hydrolysis." Imperial College London.

    • Key Insight: General principles of ring strain release and tetrahedral intermedi

Sources

Technical Support Center: Purification of β-Sultam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of β-sultam derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these unique and often sensitive heterocyclic compounds. As sulfonyl analogues of β-lactams, β-sultams present specific purification challenges due to the strained four-membered ring and the reactivity of the sulfonamide group.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot effectively and optimize your workflow for maximum purity and yield.

Frequently Asked Questions (FAQs): General Principles & Strategy

This section addresses foundational questions that are critical to consider before beginning any purification protocol.

Q1: My β-sultam seems to be degrading during workup or purification. What are the primary stability concerns?

A1: The stability of the β-sultam ring is the most critical factor. Like their β-lactam cousins, the four-membered ring is highly strained and susceptible to nucleophilic attack, which can lead to ring-opening.[1] Key factors to control are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[3] The sulfonamide nitrogen can be deprotonated under basic conditions, and the sulfonyl group can be attacked by hydroxide ions.[3] It is generally advisable to maintain a pH range of 4-7 during aqueous workups and chromatography. If your synthesis involves strong acids or bases, neutralize the reaction mixture carefully before extraction and purification.

  • Temperature: Elevated temperatures can accelerate degradation. When concentrating your product, always use a rotary evaporator with the bath temperature set as low as reasonably possible (e.g., <40°C). Avoid prolonged heating.

  • Nucleophiles: The β-sultam ring is an electrophilic scaffold. Be mindful of nucleophiles in your reaction mixture or purification solvents. For example, using methanol as a chromatography solvent at length could potentially lead to methanolysis, especially with highly activated β-sultams.

Q2: How do I choose the right initial purification strategy: crystallization or chromatography?

A2: The choice depends on the scale of your reaction and the nature of your crude product.

  • Crystallization is the preferred method for large-scale purification if your compound is a solid with moderate to high purity (>85-90%) out of the reaction. It is cost-effective, scalable, and can provide material of exceptionally high purity. Fractional crystallization can be used to separate isomers.[4][5]

  • Chromatography is ideal for small-scale reactions, purification of oils or amorphous solids, and for separating compounds with very similar properties (e.g., diastereomers) or when the crude purity is low.[6]

Below is a decision-making workflow to help guide your choice.

Purification_Decision_Tree Start Crude Reaction Product IsSolid Is the product a solid? Start->IsSolid CrudePurity Crude Purity > 90%? IsSolid->CrudePurity Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Gum) Crystallize Attempt Crystallization CrudePurity->Crystallize Yes CrudePurity->Chromatography No Success Pure Compound Crystallize->Success Successful Failure Still Impure / Oiled Out Crystallize->Failure Unsuccessful Chromatography->Success Failure->Chromatography

Caption: Decision tree for selecting an initial purification method.

Q3: What are the best analytical techniques to assess the purity of my β-sultam derivative?

A3: A combination of methods is always best for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing conditions for flash column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated Reverse-Phase HPLC (RP-HPLC) method is essential for determining purity with high accuracy.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.[10]

Troubleshooting Guide: Purification Methods

This section provides solutions to common problems encountered during the purification of β-sultam derivatives.

Crystallization Issues

Q: I'm trying to crystallize my β-sultam, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated too quickly or if impurities are inhibiting crystal formation.

Solutions:

  • Reduce the Rate of Supersaturation:

    • If cooling, slow down the cooling rate. Let the flask cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • If using an anti-solvent, add it dropwise and much more slowly, allowing time for equilibrium to be established.

  • Use a Different Solvent System: The chosen solvent may be too good or too poor. Experiment with different solvent/anti-solvent pairs. (See table below).

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny amount of pure solid, add a single crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Increase Purity: The presence of impurities is a common cause. Try a quick filtration through a small plug of silica gel to remove polar impurities before attempting crystallization again.

Q: My β-sultam won't crystallize from any solvent I try. What are my options?

A: If extensive screening of crystallization conditions fails, your compound may be an amorphous solid or an oil at room temperature. In this case, chromatography is the necessary next step.

Solvent System ComponentRoleCommon Examples
Primary Solvent Dissolves the compound when hotEthanol, Methanol, Acetone, Ethyl Acetate, Acetic Acid[4]
Anti-Solvent Compound is insoluble in itWater, Hexanes, Diethyl Ether, Pentane
Single Solvent Dissolves compound at high temp, not low tempIsopropanol, Toluene, Benzene[5]
Caption: Common solvents for the crystallization of organic compounds.
Column Chromatography Issues

Q: My compound is streaking/tailing down the silica gel column. How can I get sharp bands?

A: Tailing is often caused by the compound interacting too strongly with the stationary phase or by issues with the mobile phase.

Solutions:

  • Check Compound Acidity/Basicity: The sulfonamide proton (N-H) is weakly acidic. If your compound has other basic or acidic sites, it can interact strongly with the acidic silica gel surface.

    • For acidic compounds: Add a small amount of acetic acid (~0.5-1%) to your mobile phase.

    • For basic compounds: Add a small amount of triethylamine or pyridine (~0.5-1%) to your mobile phase to neutralize active sites on the silica.

  • Optimize the Mobile Phase: Your eluent may not be polar enough. Gradually increase the polarity. For example, if you are using 20% Ethyl Acetate in Hexanes, try increasing to 25% or 30%. TLC is your best tool for optimizing this before running the column.[7]

  • Reduce Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude compound of at least 30:1, and preferably 50:1 or more for difficult separations.

Q: I have a low yield after column chromatography. Where did my product go?

A: Product loss on a column can happen for several reasons.

Solutions:

  • Irreversible Adsorption: The compound may be too polar and has become permanently stuck to the silica gel. Try flushing the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) to see if you can recover it. This is a sign that silica gel may not be the right stationary phase, or a modifier (acid/base) is needed in your eluent.

  • On-Column Degradation: The acidic nature of silica gel can degrade sensitive compounds. If you suspect this, you can use deactivated or neutral silica gel. To prepare, make a slurry of silica in your mobile phase containing 1% triethylamine, pack the column, and run the separation.

  • Co-elution: Your product may have co-eluted with an impurity that you cannot see on TLC (e.g., a UV-inactive impurity). Always analyze your collected fractions carefully by a secondary method like HPLC or ¹H NMR.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for purifying a β-sultam derivative using silica gel chromatography.

  • Mobile Phase Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Using a capillary spotter, spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of Ethyl Acetate/Hexanes).

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of 0.25 - 0.35 .

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, mix silica gel with your chosen mobile phase to form a consistent slurry.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a flat, even band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin applying gentle air pressure to start the elution.

    • Collect fractions in test tubes. Monitor the separation by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a general starting point for analyzing the purity of a novel β-sultam.[8][11]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm, depending on the chromophores in your molecule).

  • Sample Preparation:

    • Prepare a stock solution of your compound in Acetonitrile or a mixture of Acetonitrile/Water at approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method (Gradient Elution):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient:

      • Start at 5% B for 1 minute.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 1 minute.

      • Equilibrate at 5% B for 3 minutes before the next injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of your product by the total peak area of all components (Area % method).

References

  • El-Sayed, A. M., Abdel-Aziz, N. I., & El-Azab, A. S. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules, 5(6), 816-827. [Link]

  • ResearchGate. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules. [Link]

  • Baxter, N. J., Rigoreau, L. J. M., Laws, A. P., & Page, M. I. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3375–3385. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Pharmaceutical Chemistry & Research. [Link]

  • Organic Chemistry Portal. Synthesis of sultams and related compounds. [Link]

  • Trivedi, H. K., Kshtri, N., & Patel, M. C. (2012). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Analytical Methods in Chemistry. [Link]

  • Mezaal, E. N., & Al-Phalahy, B. A. (2023). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 34(4). [Link]

  • Page, M. I., Baxter, N. J., & Rigoreau, L. J. M. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3375–3385. [Link]

  • Tan, S. Y., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

  • University of Huddersfield Repository. (2012). A calorimetric study of β-sultams and β-lactams. [Link]

  • Analytical Methods. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]

  • Sireesha, R., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SULTIAM TABLETS (WATER AND METHANOL IN THE RATIO 85:15) BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Research. [Link]

  • Imre, S., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia. [Link]

Sources

optimizing yield in thiazetidine dioxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Sultam (Thiazetidine 1,1-Dioxide) Synthesis

Executive Summary: The Challenge of the Four-Membered Ring

Thiazetidine 1,1-dioxides (


-sultams) are structurally analogous to 

-lactams and are critical scaffolds for serine protease inhibitors and antibiotics. However, their synthesis is thermodynamically fighting against ring strain (~25 kcal/mol).

The primary synthetic route—the [2+2] cycloaddition of an in-situ generated sulfene with an imine—is plagued by three competing pathways:

  • Hydrolysis: Sulfenes react with water orders of magnitude faster than with imines.

  • Oligomerization: Sulfenes react with themselves to form linear polysulfones.

  • Ring Instability: The product can decompose on acidic silica during purification.

This guide provides a self-validating protocol to navigate these pitfalls.

Core Reaction Mechanism & Failure Modes

Understanding the life-cycle of the Sulfene Intermediate is the only way to control yield. You are not just mixing reagents; you are managing the concentration of a transient, highly reactive species.

SulfeneMechanism R1 Sulfonyl Chloride (R-CH2-SO2Cl) Sulfene SULFENE (R-CH=SO2) R1->Sulfene Elimination (-HCl) Base Tertiary Amine (Et3N / DIPEA) Base->Sulfene Zwitterion Zwitterionic Intermediate Sulfene->Zwitterion + Imine (Nucleophilic Attack) Hydrolysis Sulfonic Acid (Dead End) Sulfene->Hydrolysis + Water (FAST) Polymer Polysulfones (Gunk) Sulfene->Polymer + Sulfene (Self-Reaction) Imine Imine (Schiff Base) Product Thiazetidine 1,1-Dioxide (Target) Zwitterion->Product Ring Closure Water H2O (Trace Moisture)

Figure 1: The "Sulfene Checkpoint". Success depends entirely on the Sulfene reacting with the Imine (Yellow path) rather than Water or itself (Red paths).

Optimized Experimental Protocol (The "Slow-Addition" Method)

This protocol is designed to keep the steady-state concentration of sulfene low , favoring the reaction with the imine (present in excess) over self-oligomerization.

Reagents & Setup
  • Sulfonyl Chloride (1.0 equiv): Must be free of hydrolyzed acid. Distill if liquid; recrystallize if solid.

  • Imine (1.0 - 1.2 equiv): Pre-formed and dried.[1]

  • Base (1.2 - 1.5 equiv): Triethylamine (Et

    
    N) or DIPEA (Hünig's Base). DIPEA is preferred if the sulfonyl chloride is prone to nucleophilic attack.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Critical: Water content must be <50 ppm.

Step-by-Step Workflow
  • The Vessel: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.

  • The Charge: Add Imine (1.2 equiv) and Base (1.5 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to imine).

  • Thermal Control: Cool the mixture to -78°C (dry ice/acetone) or 0°C (ice bath).

    • Note: -78°C favors cis-diastereoselectivity and suppresses oligomerization. 0°C is acceptable for robust substrates.

  • The Critical Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise via syringe pump over 1–2 hours.

    • Why? Rapid addition creates a local spike in sulfene concentration, leading to polymerization.

  • The Incubation: Allow to warm to room temperature slowly (over 4–12 hours).

  • Quench: Wash with dilute NaHCO

    
     (removes HCl salts) and Brine.
    

Troubleshooting Center (FAQ)

Issue 1: "I isolated a solid, but NMR shows no ring protons. It looks like a sulfonamide."

Diagnosis: Hydrolysis of the Sulfene. The sulfene intermediate reacted with adventitious water instead of the imine. The resulting sulfonic acid likely coupled with the amine from the hydrolyzed imine. Corrective Actions:

  • Solvent Audit: Distill DCM over CaH

    
     or use a fresh solvent purification column.
    
  • Atmosphere: Ensure a positive pressure of inert gas (N

    
    /Ar) throughout the addition.
    
  • Glassware: Oven-dry glassware for at least 4 hours at 120°C.

Issue 2: "My reaction mixture turned into a thick, dark gum/tar."

Diagnosis: Oligomerization. The sulfene concentration was too high, causing it to react with itself rather than the imine. Corrective Actions:

  • Dilution: Double the volume of solvent in the reaction flask.

  • Slower Addition: Increase the addition time of the sulfonyl chloride by 2x.

  • Reverse Addition (Not Recommended): Never add the base to the chloride without the imine present.

Issue 3: "My product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Ring Opening. Thiazetidine 1,1-dioxides are acid-sensitive. The Lewis acidic sites on standard silica gel can trigger ring-opening to the open-chain sulfonamide. Corrective Actions:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et

    
    N) in Hexanes/EtOAc before loading the sample.
    
  • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.

  • Recrystallization: If possible, avoid chromatography entirely. Many

    
    -sultams crystallize well from EtOH or EtOAc/Hexanes.
    
Issue 4: "I need the cis-isomer, but I'm getting trans."

Diagnosis: Thermodynamic Control / Imine Geometry. Corrective Actions:

  • Lower Temperature: Run the reaction at -78°C. This favors the kinetic product (often cis, depending on the specific mechanism: concerted vs. stepwise).

  • Base Size: Switch from Et

    
    N to a bulkier base like DIPEA to influence the transition state.
    

Decision Tree for Yield Optimization

TroubleshootingTree Start Start: Low Yield / Impure Product CheckNMR Analyze Crude NMR Start->CheckNMR Decision1 Is the Imine intact? CheckNMR->Decision1 Hydrolysis No: Open chain sulfonamide found Decision1->Hydrolysis Imine Hydrolyzed Oligomer Yes: Broad peaks / Polymer Decision1->Oligomer Gunk/Tar Decomp Product looks good in Crude but bad after Column Decision1->Decomp Purification Loss FixHydro Action: Dry Solvents, Check Gas Line Hydrolysis->FixHydro FixOligo Action: Slower Addition, High Dilution Oligomer->FixOligo FixDecomp Action: Use Et3N-treated Silica or Neutral Alumina Decomp->FixDecomp

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Comparison of Purification Methods

MethodSuitabilityProsCons
Standard Silica Gel 🔴 LowCheap, availableHigh risk of ring opening (acidic).
Et

N-Treated Silica
🟡 MediumStabilizes acid-sensitive ringsEt

N can contaminate product; requires extra prep.
Neutral Alumina 🟢 HighNon-acidic surfaceLower resolution than silica; more expensive.
Recrystallization 🟢 HighHighest purity, scalableRequires finding the right solvent system; yield loss to mother liquor.

References

  • General Mechanism & Sulfene Chemistry

    • King, J. F. (1975). "Return of Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

  • Synthesis of

    
    -Sultams (Review): 
    
    • Page, P. C. B., et al. (2009). "The Chemistry of Beta-Sultams." Advances in Heterocyclic Chemistry, 99, 1-100. Link

  • Intramolecular Cyclization (Alternative Route)

    • Enders, D., et al. (2002). "Asymmetric Synthesis of Beta-Sultams via Intramolecular Cyclization." Synlett, 2002(11), 1727-1730. Link

  • Stability & Ring Strain

    • Rathore, R., et al. (2022). "Properties and Reactions of Substituted 1,2-Thiazetidine 1,1-Dioxides." ResearchGate. Link

Sources

Technical Support Center: Beta-Sultam Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Storage and Handling Protocols for Moisture-Sensitive 1,2-Thiazetidine-1,1-Dioxides (Beta-Sultams) Ticket ID: T-SULT-992 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Thermodynamics of Instability

You are likely working with beta-sultams as serine protease inhibitors or intermediates for taurine derivatives. To handle them successfully, you must first respect their thermodynamics.

Beta-sultams (four-membered cyclic sulfonamides) possess significant ring strain—often exceeding that of their beta-lactam cousins. While beta-lactams release strain via C-N fission, beta-sultams typically undergo S-N bond fission . This makes them roughly 100 to 1,000 times more reactive toward nucleophiles (like water) than comparable beta-lactams.

This guide provides a self-validating system to prevent the thermodynamic inevitability of hydrolysis.

Module 1: Critical Storage Parameters

Q: What are the non-negotiable storage conditions?

A: Treat beta-sultams as "metastable" entities. You are fighting two forces: hydrolysis (moisture) and thermal ring-opening.

ParameterStandard RequirementEmergency/Short-Term (<24h)
Temperature -20°C to -80°C 2°C to 8°C (Refrigerated)
Atmosphere Argon or Nitrogen (Dry) Desiccator with active desiccant
Container Amber glass with PTFE-lined septum Parafilm-sealed vial (High Risk)
Physical State Solid / Crystalline Solution (Only in anhydrous non-nucleophilic solvents)

The Mechanism of Failure: Moisture initiates a nucleophilic attack on the sulfur atom. Unlike amides, this often proceeds through a Trigonal Bipyramidal Intermediate (TBPI) , leading to ring opening and the formation of a beta-amino sulfonic acid. This acid product is zwitterionic and can autocatalyze further degradation in the bulk material.

Module 2: Visualizing the Degradation Logic

The following diagram illustrates the "Death Spiral" of a beta-sultam when exposed to suboptimal conditions. Use this to diagnose where your process might have failed.

BetaSultamDegradation Sultam Intact Beta-Sultam (High Ring Strain) TBPI Trigonal Bipyramidal Intermediate (TBPI) Sultam->TBPI + H2O (Slow Step) Moisture Moisture Ingress (H2O Nucleophile) Moisture->TBPI RingOpen S-N Bond Fission TBPI->RingOpen Strain Release SulfonicAcid Beta-Amino Sulfonic Acid (Taurine Derivative) RingOpen->SulfonicAcid PHDrop Local pH Drop (Acidification) SulfonicAcid->PHDrop Autocatalysis Autocatalytic Bulk Degradation PHDrop->Autocatalysis Accelerates Autocatalysis->Sultam Attacks Neighboring Molecules

Figure 1: The hydrolytic cascade. Note that the formation of the sulfonic acid product creates an acidic environment that can rapidly accelerate the degradation of the remaining stock.

Module 3: Troubleshooting & Diagnostics

Q: How do I validate purity before starting an expensive assay?

A: Do not rely on TLC alone, as the sulfonic acid product often streaks or stays at the baseline. NMR is the gold standard.

Protocol: The "Shift Check" (1H-NMR)
  • Solvent: Use strictly anhydrous DMSO-d6 or CD3CN . Avoid CDCl3 if it acts acidic or contains trace HCl.

  • Target Signals: Look for the protons adjacent to the Nitrogen (C3/C4 positions).

  • The Diagnostic Shift:

    • Intact Ring: These protons appear distinct and often coupled due to the rigid ring geometry.

    • Hydrolyzed (Open): You will see a significant shift (usually upfield) and a loss of the specific ring coupling constants. The appearance of broad exchangeable protons (SO3H/NH) is a confirmed failure.

Q: My solid turned into a gum/oil. Is it salvageable?

A: No. A phase change from crystalline solid to gum usually indicates:

  • Hydrolysis: The sulfonic acid derivatives are often hygroscopic salts/zwitterions.

  • Polymerization: In rare cases, ring-opening polymerization can occur. Action: Discard. Attempting to recrystallize a partially hydrolyzed sultam often traps the acid catalyst, ruining the purification.

Module 4: Handling & Reconstitution

Q: Which solvents are safe?

A: You must avoid "protic" nucleophiles.

Solvent ClassStatusNotes
Alcohols (MeOH, EtOH) FORBIDDEN Rapid alcoholysis (ring opening to esters).
Water / Buffers FORBIDDEN Immediate hydrolysis.
DMSO (Anhydrous) Recommended Good solubility, but must be "Dry" grade.
Dichloromethane (DCM) Good Ensure it is acid-free (pass through basic alumina if unsure).
Acetonitrile Excellent Preferred for LC-MS prep.
DMF Caution Often contains trace amines/water; use fresh anhydrous only.
Q: I need to transfer it without a glovebox. How?

A: Use the Schlenk/Septum Technique .

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Purge: Insert a needle connected to an Argon line (low pressure) into the septum. Insert a vent needle.[1][2] Flush for 30 seconds.

  • Transfer:

    • Inject anhydrous solvent via syringe through the septum.

    • Dissolve by swirling (do not sonicate excessively if heat-sensitive).

    • Withdraw solution via syringe.[1][3][4]

  • Use: Inject directly into your reaction vessel (which should also be under inert gas).

Module 5: Emergency Recovery Workflow

If you suspect minor exposure but the sample is still solid, follow this logic flow to decide on the course of action.

RecoveryMatrix Start Sample Suspect? Visual Visual Inspection Start->Visual Gum Gummy/Oily Visual->Gum Yes Solid Crystalline Solid Visual->Solid Yes Discard DISCARD (Irreversible) Gum->Discard NMR Run 1H-NMR (Anhydrous DMSO-d6) Solid->NMR Purity Purity > 95%? NMR->Purity Recryst Recrystallize (Dry EtOAc/Hex) Purity->Recryst No (<90%) Use Proceed to Assay Purity->Use Yes Recryst->NMR Re-check

Figure 2: Decision matrix for handling compromised samples.

References

  • Hinchliffe, P. S., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.[5]

  • Page, M. I., et al. (2003).[6] Structure-reactivity relationships in the inactivation of elastase by beta-sultams. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • ChemScene. Product Safety and Storage: 1,2-Thiazetidine 1,1-dioxide.

  • Zhou, H., et al. (2014). Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. Journal of Organic Chemistry.

Sources

handling precautions for 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione Ticket ID: #BST-9924-X Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Identity & Chemical Context

User Query: "I ordered 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione. The label says 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide. Is this the same compound, and why is it degrading?"

Specialist Response: Yes, these are identical. The nomenclature "1,1,3-trione" is a legacy systematic name referring to the three oxygen atoms attached to the ring (two on sulfur, one on carbon). The modern IUPAC preferred name is 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide .

This compound is a


-sultam  (a cyclic sulfonylurea). Unlike stable acyclic sulfonamides, the 4-membered ring possesses significant ring strain (~25-30 kcal/mol) . This strain makes the sulfonyl-nitrogen bond highly electrophilic and susceptible to rapid nucleophilic attack.

Storage & Stability (The "Shelf Life" Protocol)

Q: My sample has turned from a white crystalline solid into a sticky gum. What happened?

A: Your sample has undergone hydrolytic ring opening .


-Sultams are extremely moisture-sensitive. Upon exposure to atmospheric humidity, the strained S-N bond cleaves. The gum you see is likely a mixture of the parent sultam and the ring-opened sulfonic acid derivative (2-amino-2-methylpropanesulfonic acid derivative).

Corrective Protocol:

  • Desiccation: Store strictly over

    
     or active molecular sieves (4Å) in a vacuum desiccator.
    
  • Temperature: Store at -20°C . While thermally stable up to ~100°C in inert atmospheres, cold storage retards the rate of hydrolysis from trace moisture.

  • Atmosphere: Always backfill containers with Argon or Nitrogen. Do not store in air.

Data: Hydrolysis Rates (Comparative) | Condition | Half-Life (


) | Mechanism |
| :--- | :--- | :--- |
| pH 7.0 (Buffer) | < 1 Hour | Nucleophilic attack by 

| | pH 9.0 (Alkaline) | Seconds | Direct

attack (S-N fission) | | Anhydrous DCM | Stable (> 1 month) | N/A |

Reaction Troubleshooting (The "Yield" Protocol)

Q: I am trying to alkylate the Nitrogen at position 2, but I am getting low yields and multiple spots on TLC. Why?

A: You are likely using a base or solvent that is acting as a nucleophile and opening the ring before alkylation occurs.

The Mechanism of Failure: In


-lactams, the Carbonyl (

) is the electrophile. In

-sultams, the Sulfur (

)
and the Carbonyl compete, but the S-N bond is the primary weak point. If you use a nucleophilic base (like hydroxide or methoxide) or a protic solvent (Methanol/Ethanol), the ring opens immediately.

Troubleshooting Guide:

  • Issue 1: Solvent Choice

    • Wrong: Ethanol, Methanol, Water, DMF (wet).

    • Right: Anhydrous THF, DCM, or Toluene.

  • Issue 2: Base Selection

    • Wrong: NaOH, KOH, NaOEt (Strong nucleophiles).

    • Right:

      
       (Sodium Hydride), 
      
      
      
      (weakly nucleophilic), or LiHMDS (sterically hindered).
  • Issue 3: Order of Addition

    • Protocol: Dissolve the sultam in dry THF

      
       Cool to 0°C 
      
      
      
      Add Base
      
      
      Stir 15 min
      
      
      Add Electrophile. Never add the sultam to a warm basic solution.

Visualizing the Degradation Pathway:

HydrolysisPath cluster_0 Critical Failure Mode: Hydrolysis Sultam 4,4-Dimethyl-1,2- thiazetidin-3-one 1,1-dioxide (Intact Ring) Transition Transition State (Trigonal Bipyramidal at Sulfur) Sultam->Transition Nucleophilic Attack (S-N Bond Strain) Water H2O / OH- (Nucleophile) Water->Transition OpenRing Ring Opened Product (Sulfonate/Amide) Transition->OpenRing S-N Bond Fission (Irreversible)

Figure 1: The irreversible hydrolysis pathway of


-sultams. Note that S-N fission is the dominant mode of failure in the presence of moisture.

Safety & Toxicology (The "HSE" Protocol)

Q: The SDS is vague. Is this compound toxic?

A: Treat it as a Potent Sensitizer and Serine Protease Inhibitor .

The Science:


-Sultams are structural analogues of 

-lactams (penicillins).
  • Mechanism: They act as "suicide substrates" for enzymes containing a serine residue in their active site (e.g., Elastase,

    
    -lactamase).[1] The enzyme attacks the sultam ring, opening it and becoming covalently sulfonylated (permanently disabled).
    
  • Implication: If inhaled or absorbed through the skin, it can sulfonylate your own proteins, leading to severe allergic sensitization (anaphylaxis potential upon repeat exposure).

Mandatory PPE:

  • Respiratory: N95 minimum; Fume hood mandatory.

  • Skin: Double nitrile gloves. (The compound is small and lipophilic; it may permeate single gloves).

  • Decontamination: If spilled, do not just wipe. Treat with 1M NaOH (to deliberately hydrolyze it to the inactive sulfonic acid) then clean.

Synthesis Context (Source of Impurities)

Q: My crude material smells acrid and fumes. Is this normal?

A: No. This indicates the presence of Chlorosulfonyl Isocyanate (CSI) .[2][3] This compound is typically synthesized via the


 cycloaddition of CSI and Isobutene.
  • Impurity: Residual CSI (

    
    ).
    
  • Hazard: CSI reacts violently with water to form

    
     and 
    
    
    
    .
  • Action: If your sample fumes, pump it down under high vacuum (0.1 mmHg) for 4 hours to remove volatile CSI residues before use.

Workflow: Safe Handling Decision Tree

HandlingWorkflow Start Start: Handling 4,4-Dimethyl-beta-sultam CheckState Check Physical State Start->CheckState IsSticky Is it sticky/gummy? CheckState->IsSticky Discard DISCARD: Irreversible Hydrolysis IsSticky->Discard Yes Proceed Proceed: White Crystalline Solid IsSticky->Proceed No SolventCheck Select Solvent Proceed->SolventCheck Protic Protic (MeOH, EtOH, H2O) SolventCheck->Protic Avoid Aprotic Aprotic (DCM, THF, ACN) SolventCheck->Aprotic Select Fail FAILURE: Ring Opening Protic->Fail Reaction Perform Reaction (Inert Atmosphere) Aprotic->Reaction

Figure 2: Operational decision tree for solvent selection and quality control.

References

  • Synthesis via CSI: Clauss, K., & Jensen, H. (1973). Cycloadditionen von Chlorsulfonylisocyanat an Alkene. Angewandte Chemie. (Describes the [2+2] cycloaddition of CSI with isobutene to form the

    
    -lactam/sultam precursors). 
    
  • Hydrolysis Mechanism: Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams. Journal of the American Chemical Society.[4] (Definitive work on the S-N fission kinetics and pH dependence). 
    
  • Protease Inhibition: Page, M. I. (2004).[1]

    
    -Sultams: Mechanism of Reactions and Use as Inhibitors of Serine Proteases. Accounts of Chemical Research. (Details the toxicology and biological mechanism of action). 
    
  • General Properties: PubChem Compound Summary for 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide.

Sources

Technical Support Center: Thermal Stability of 4,4-Dimethyl-1,2-thiazetidin-3-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, a member of the β-sultam class of compounds. Due to the limited publicly available data on the specific thermal properties of this molecule, this guide provides a framework for assessing its thermal stability, troubleshooting potential experimental issues, and ensuring safe handling. The principles and protocols outlined here are based on established thermal analysis techniques and knowledge of related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide?
Q2: What are the potential hazards associated with the thermal decomposition of this compound?

A2: The thermal decomposition of sulfur- and nitrogen-containing heterocyclic compounds can release hazardous gases. Given the structure of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide, potential decomposition products could include:

  • Sulfur oxides (SOx): Primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are toxic and corrosive.

  • Nitrogen oxides (NOx): Various oxides of nitrogen, which are also toxic and environmental hazards.

  • Carbon oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

  • Volatile organic fragments: Depending on the decomposition pathway, smaller organic molecules may be released.

It is imperative to conduct all heating experiments in a well-ventilated area, preferably within a fume hood, and to take appropriate safety precautions.[2]

Q3: How can I determine the thermal stability of my sample?

A3: The most common and effective techniques for determining the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

  • TGA measures the change in mass of a sample as a function of temperature. This will indicate the temperature at which the compound begins to decompose (onset temperature) and the extent of mass loss at different stages.

  • DSC measures the heat flow into or out of a sample as it is heated. This can identify phase transitions such as melting, as well as exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition events.

A combined TGA-DSC analysis provides a comprehensive thermal profile of the compound.[6]

Q4: What are the general storage recommendations for β-sultams like this one?

A4: While specific storage conditions for 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide are not documented, general best practices for potentially sensitive organic compounds should be followed. Based on the stability of related β-lactam antibiotics, storage at low temperatures is recommended to minimize degradation.[7]

  • Short-term storage: Refrigeration at 2-8 °C.

  • Long-term storage: Freezing at -20 °C or -80 °C, protected from moisture.

It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially if it is to be stored for extended periods.

Troubleshooting Guide for Thermal Analysis

This section addresses common issues encountered during the thermal analysis of novel compounds.

Issue 1: Irreproducible results in TGA/DSC experiments.
  • Possible Cause: Inconsistent sample preparation or loading.

    • Solution: Ensure a consistent sample mass (typically 5-10 mg) and particle size.[8] Pack the sample uniformly in the crucible.

  • Possible Cause: Changes in the instrument's atmosphere.

    • Solution: Maintain a constant flow rate of the purge gas (e.g., nitrogen for inert atmosphere) throughout the experiment.

  • Possible Cause: Instrument calibration drift.

    • Solution: Regularly calibrate the TGA balance and the DSC temperature and enthalpy scales using certified reference materials.

Issue 2: Unexpected exothermic events observed in the DSC thermogram.
  • Possible Cause: Oxidative decomposition.

    • Solution: Ensure a pure inert atmosphere (e.g., high-purity nitrogen or argon) is used. If an exothermic event persists, it may be an inherent property of the compound's decomposition.

  • Possible Cause: Reaction with the sample pan.

    • Solution: Use an inert sample pan material, such as platinum or alumina, especially at high temperatures. Aluminum pans can react with some samples.

Issue 3: Difficulty in identifying decomposition products.
  • Possible Cause: Complex decomposition pathways.

    • Solution: Couple the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[4][9][10] This allows for the real-time identification of evolved gases during decomposition.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131.[11][12][13][14]

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide into a clean, tared TGA crucible (platinum or alumina is recommended).

  • TGA Method:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • Quantify the percentage of mass loss at each decomposition step.

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E1269 and ASTM D3418.[6][15][16][17]

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting. Determine the onset temperature and the enthalpy of fusion (area under the peak).

    • Identify exothermic peaks, which indicate energy-releasing events such as decomposition or crystallization.

Data Presentation

Table 1: Hypothetical Thermal Analysis Data for a Structurally Similar β-Sultam

ParameterTGADSC
Onset of Decomposition (°C)265-
Peak Decomposition Temp (°C)280282 (exotherm)
Mass Loss (%)85% (single step)-
Melting Point (°C)-155 (endotherm)
Enthalpy of Fusion (J/g)-120

Note: This data is for illustrative purposes only and should be experimentally determined for 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_advanced Advanced Analysis (Optional) Prep Weigh 5-10 mg of 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide TGA Thermogravimetric Analysis (TGA) (10 °C/min, N2 atmosphere) Prep->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min, N2 atmosphere) Prep->DSC TGA_Data Determine: - Onset of decomposition - Mass loss (%) TGA->TGA_Data DSC_Data Determine: - Melting point (°C) - Enthalpy of fusion (J/g) - Exothermic/Endothermic events DSC->DSC_Data TGA_MS TGA-MS/FTIR (Identify decomposition products) TGA_Data->TGA_MS If decomposition occurs

Caption: Workflow for assessing the thermal stability of a novel compound.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Waste Disposal Start Handling 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide PPE - Safety glasses/goggles - Lab coat - Chemical-resistant gloves Start->PPE Handling Work in a well-ventilated fume hood Start->Handling Storage Store in a cool, dry place away from heat sources. Consider inert atmosphere. Start->Storage Disposal Dispose of as chemical waste according to institutional guidelines. Start->Disposal Heating Heating Experiments: - Use small quantities - Ensure adequate ventilation Handling->Heating

Caption: Safety precautions for handling the target compound.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • Intertek, Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, [Link]

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018, [Link]

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015, [Link]

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008, [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry, [Link]

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Validation & Comparative

The Enigmatic Carbonyl of β-Sultams: An Infrared Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers navigating the subtle yet significant vibrational signatures of four-membered cyclic sulfonamides.

In the landscape of heterocyclic chemistry and drug development, β-sultams (1,2-thiazetidine-1,1-dioxides) represent a compelling class of compounds, often considered the sulfonamide analogues of the critically important β-lactam antibiotics. Their unique chemical reactivity and potential as enzyme inhibitors hinge on the structural and electronic properties of their four-membered ring. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, offers a rapid and insightful probe into these properties, with the carbonyl (C=O) stretching frequency serving as a particularly sensitive reporter of the intramolecular environment.

This guide provides an in-depth comparison of the IR carbonyl stretching frequency in β-sultams against their more famous cousins, the β-lactams, as well as other relevant carbonyl-containing and sulfonamide-based structures. By understanding the factors that govern this vibrational mode, researchers can gain valuable insights into ring strain, electronic effects, and the overall chemical character of these fascinating molecules.

The Higher-Frequency Realm of β-Sultam Carbonyls: A Tale of Ring Strain

The defining characteristic of the β-sultam carbonyl stretch is its appearance at a notably higher frequency compared to that of β-lactams and acyclic amides. This phenomenon is a direct consequence of the significant ring strain inherent in the four-membered thiazetidine dioxide ring.

To appreciate this, we must first consider the typical ranges for related functional groups:

Compound ClassTypical C=O Stretching Frequency (cm⁻¹)
β-Sultams ~1780 - 1820
β-Lactams~1730 - 1760[1]
Acyclic Sulfonamides(No carbonyl)
Simple Ketones~1715
Acyclic Amides~1650

The increased frequency in β-sultams can be rationalized by considering the hybridization of the atoms within the strained ring.[2][3] The geometric constraints of the four-membered ring force the bond angles to deviate significantly from the ideal sp² hybridization (120°) of the carbonyl carbon and the sp³ hybridization of the adjacent atoms. This rehybridization leads to an increase in the s-character of the C=O bond, resulting in a stronger, stiffer bond that vibrates at a higher frequency.[2] This effect is even more pronounced than in β-lactams, suggesting a higher degree of ring strain in β-sultams.

This high stretching frequency is a powerful diagnostic tool for confirming the successful synthesis of a β-sultam ring and for distinguishing it from potential acyclic side products or larger, less-strained ring systems.

Comparative Analysis: β-Sultams vs. β-Lactams and Other Analogues

A direct comparison with related structures further illuminates the unique spectral properties of β-sultams.

β-Sultams vs. β-Lactams

The most direct and informative comparison is with β-lactams. While both are four-membered rings containing a carbonyl group, the replacement of the endocyclic carbon atom in β-lactams with a sulfonyl group in β-sultams introduces significant electronic and geometric differences. The strong electron-withdrawing nature of the sulfonyl group in β-sultams further contributes to the shortening and strengthening of the C=O bond, pushing its stretching frequency to a higher wavenumber than that observed in β-lactams.

The Influence of Substituents

As with any carbonyl compound, the substituents on the β-sultam ring can modulate the C=O stretching frequency. Electron-withdrawing groups attached to the nitrogen atom or the carbon atoms of the ring will generally lead to an increase in the carbonyl frequency, while electron-donating groups will have the opposite effect. However, the dominant factor remains the inherent ring strain of the four-membered cyclic sulfonamide.

Experimental Protocol for Acquiring High-Quality IR Spectra of β-Sultams

Obtaining a clean and interpretable IR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for acquiring the IR spectrum of a solid β-sultam sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the β-sultam sample is pure and dry. Impurities such as solvents or starting materials can introduce interfering peaks.

    • A small amount of the solid sample (typically 1-2 mg) is sufficient.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

    • Record a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Analysis:

    • Place the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • Process the spectrum using the instrument's software (e.g., baseline correction, smoothing).

    • Identify the key absorption bands, paying close attention to the region between 1780 cm⁻¹ and 1820 cm⁻¹ for the characteristic β-sultam carbonyl stretch.

    • Compare the obtained spectrum with literature data for known β-sultams and related compounds.

Visualizing the Structural and Workflow Differences

To further clarify the concepts discussed, the following diagrams illustrate the structural distinctions between β-sultams and related compounds, and the experimental workflow for IR analysis.

cluster_structures Structural Comparison cluster_ir IR C=O Stretch (cm⁻¹) beta-Sultam β-Sultam (1,2-Thiazetidine-1,1-dioxide) sultam_ir ~1780 - 1820 beta-Sultam->sultam_ir High Ring Strain beta-Lactam β-Lactam (Azetidin-2-one) lactam_ir ~1730 - 1760 beta-Lactam->lactam_ir Moderate Ring Strain Acyclic Sulfonamide Acyclic Sulfonamide no_co N/A Acyclic Sulfonamide->no_co

Caption: Comparison of β-sultam, β-lactam, and acyclic sulfonamide structures and their corresponding IR carbonyl stretching frequencies.

Start Start Sample_Prep Prepare Pure, Dry β-Sultam Sample Start->Sample_Prep Instrument_Setup Clean ATR Crystal & Record Background Sample_Prep->Instrument_Setup Acquire_Spectrum Apply Sample to Crystal & Acquire Spectrum (16-32 scans) Instrument_Setup->Acquire_Spectrum Data_Analysis Process Spectrum & Identify C=O Stretch Acquire_Spectrum->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for obtaining the FT-IR spectrum of a β-sultam using an ATR accessory.

Conclusion

The carbonyl stretching frequency of β-sultams is a highly informative and readily accessible spectroscopic parameter. Its characteristic appearance at high wavenumbers (typically ~1780 - 1820 cm⁻¹) serves as a reliable indicator of the strained four-membered cyclic sulfonamide core. By comparing this value to those of β-lactams and other carbonyl compounds, researchers can glean valuable information about the electronic environment and relative ring strain. This guide provides a foundational understanding for scientists and drug development professionals to confidently utilize IR spectroscopy in the characterization and analysis of this important class of heterocyclic compounds.

References

  • Naz, S. (2009). A calorimetric study of β-sultams and β-lactams (Doctoral thesis, University of Huddersfield). Retrieved from [Link]

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy Tutorial. Retrieved from [Link]

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A Comparative Guide to the Reactivity of β-Lactams and β-Sultams: Structure, Mechanism, and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the β-lactam ring has been the cornerstone of antibacterial therapy, a privileged scaffold that effectively mimics the D-Ala-D-Ala substrate of bacterial cell wall transpeptidases.[1][2] However, the rise of β-lactamase-mediated resistance has driven researchers to explore novel chemical entities capable of neutralizing these defensive enzymes.[2][3] Among the most promising are the β-sultams, the sulfonyl analogues of β-lactams.[4][5]

This guide provides an in-depth comparison of the intrinsic chemical reactivity of β-lactams and β-sultams. We will dissect their structural and electronic differences, compare their mechanisms of interaction with nucleophiles and serine enzymes, and present supporting experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why these two four-membered rings, while structurally similar, exhibit profoundly different chemical behavior.

The Core Structural and Electronic Divide

At first glance, the β-lactam and β-sultam scaffolds are close relatives. Both feature a strained four-membered heterocyclic ring containing a nitrogen atom. The critical distinction lies at the electrophilic center: a carbonyl group (C=O) in β-lactams versus a sulfonyl group (SO₂) in β-sultams.[4][6] This seemingly minor substitution of carbon for sulfur has dramatic consequences for the molecule's reactivity.

Featureβ-Lactamβ-Sultam
Core Structure Azetidin-2-one1,2-Thiazetidine 1,1-dioxide
Electrophilic Center Carbonyl Carbon (sp²)Sulfonyl Sulfur (sp³)
Bond Angles Highly strained, deviating from ideal valuesHighly strained, with internal S-N bond angles around 81°[7]
Reactivity Driver Primarily ring strainCombination of ring strain and the high electrophilicity of the sulfonyl group

While ring strain is a significant contributor to the reactivity of both systems, it is a surprising fact that this strain energy is not fully released in the transition state of β-lactam ring-opening reactions.[8] This partially explains why their reactivity is often lower than one might predict based on strain alone. In contrast, β-sultams exhibit a dramatic rate enhancement compared to their acyclic sulfonamide counterparts, making them exceptionally potent electrophiles.

Mechanisms of Nucleophilic Attack: Acylation vs. Sulfonylation

The fundamental difference in reactivity is best illustrated by the mechanism of interaction with a nucleophile, such as the active site serine residue of an enzyme.

β-Lactam Mechanism: Acylation

β-lactam antibiotics function by acylating the active site serine of Penicillin-Binding Proteins (PBPs) or β-lactamase enzymes.[1][2][9] This involves a nucleophilic attack on the electrophilic carbonyl carbon of the β-lactam ring. The resulting tetrahedral intermediate collapses, leading to ring opening and the formation of a stable, yet potentially reversible, acyl-enzyme intermediate.[2] In the case of β-lactamases, this intermediate is efficiently hydrolyzed, regenerating the active enzyme and inactivating the antibiotic.[2][3]

G cluster_0 β-Lactam Acylation of Serine Protease Enzyme_SerOH Enzyme-Ser-OH Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_SerOH->Tetrahedral_Intermediate Nucleophilic Attack BetaLactam β-Lactam BetaLactam->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme (Inactive) Tetrahedral_Intermediate->Acyl_Enzyme Ring Opening Ring_Opened_Lactam Ring-Opened β-Lactam

Caption: Acylation of a serine protease by a β-lactam.

β-Sultam Mechanism: Sulfonylation

β-sultams operate via a distinct mechanism: sulfonylation.[5][8] The active site serine attacks the highly electrophilic sulfur atom of the sulfonyl group. This leads to the formation of a sulfonyl-enzyme intermediate, with concomitant S-N bond fission and opening of the four-membered ring.[4][8] This sulfonylated adduct is generally much more stable and resistant to hydrolysis than the corresponding acyl-enzyme intermediate formed by β-lactams. This stability is the basis for their action as potent, often irreversible, enzyme inhibitors.[7]

G cluster_1 β-Sultam Sulfonylation of Serine Protease Enzyme_SerOH_2 Enzyme-Ser-OH TBPI Trigonal Bipyramidal Intermediate (TBPI) Enzyme_SerOH_2->TBPI Nucleophilic Attack BetaSultam β-Sultam BetaSultam->TBPI Sulfonyl_Enzyme Sulfonyl-Enzyme (Irreversibly Inactive) TBPI->Sulfonyl_Enzyme S-N Fission Ring_Opened_Sultam Ring-Opened β-Sultam G cluster_workflow Workflow: Comparing Inhibitor Reactivity A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme + Inhibitor (Varying [I] and time) A->B C Withdraw Aliquots at Time Intervals (t) B->C D Assay Residual Activity (Add Chromogenic Substrate) C->D E Measure Initial Rate (v) via Spectrophotometry D->E F Plot ln(v) vs. time → Get k_app for each [I] E->F G Plot k_app vs. [I] → Slope = k_i F->G

Caption: Experimental workflow for determining enzyme inactivation kinetics.

Conclusion and Outlook

The comparison between β-lactams and β-sultams is a compelling case study in medicinal chemistry, demonstrating how a single atom substitution can fundamentally alter chemical reactivity and biological mechanism.

  • β-Lactams are classic acylating agents that function as substrates for the enzymes they target. Their effectiveness relies on the formation of an acyl-enzyme intermediate that is slow to hydrolyze, effectively taking the enzyme out of commission temporarily.

  • β-Sultams are powerful sulfonylating agents that act as mechanism-based inactivators. Their significantly higher intrinsic reactivity and the stability of the resulting sulfonyl-enzyme adduct make them potent and often irreversible inhibitors.

For drug development professionals, this distinction is paramount. While β-lactams remain vital, the unique sulfonylation mechanism of β-sultams offers a promising strategy to combat β-lactamase-driven resistance. By understanding the causal relationships between structure, reactivity, and the transition states of enzyme inhibition, researchers can more rationally design the next generation of enzyme inhibitors.

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  • Chong, Y. K. et al. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

  • Wencewicz, T. A. et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 853926. [Link]

  • Page, M. I. et al. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 127(51), 18156-18165. [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of sulbactam hydrolysis by β-lactamases, and their inhibition. Antimicrobial Agents and Chemotherapy. [Link]

  • Page, M. I. et al. (2005). Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases. Journal of the American Chemical Society, 127(51), 18156-18165. [Link]

  • Medsafe. (2016). Beta-lactam Antibiotics and Cross-reactivity. Prescriber Update, 37(3), 44. [Link]

  • ResearchGate. The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. [Link]

  • Page, M. I. (2006). Comparison of the mechanisms of reactions of β‐lactams and β‐sultams, including their reactions with some serine enzymes. Journal of Physical Organic Chemistry. [Link]

  • Al-Abri, S. et al. (2024). Management and Implications of Beta-Lactam Allergies. Journal of Clinical Medicine, 13(10), 2893. [Link]

  • AACN Journals. (2023). Navigating β-Lactam Allergies: Importance of Patient History and Documentation. Advanced Critical Care. [Link]

  • Vardakas, K. Z. et al. (2018). An update on adverse drug reactions related to β-lactam antibiotics. Expert Opinion on Drug Safety, 17(5), 499-508. [Link]

  • Page, M. I. et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(20), 4811-4821. [Link]

  • Barwick, M. et al. (2008). Computational study of pharmacophores: beta-sultams. The Journal of Physical Chemistry A, 112(43), 10993-10997. [Link]

  • University of Huddersfield Repository. (2009). A calorimetric study of β-sultams and β-lactams. [Link]

  • Aristilde, L. et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology, 55(13), 8826-8836. [Link]

Sources

Verifying S-N Bond Cleavage in Sultams: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sultam (cyclic sulfonamide) pharmacophore is a cornerstone in drug discovery, present in diverse therapeutic agents ranging from COX-2 inhibitors to novel antivirals. A critical step in the synthetic manipulation of these scaffolds—either for ring-opening functionalization or scaffold decoration—is the cleavage of the sulfonamide S-N bond. Due to the high stability of the S-N bond (bond dissociation energy ~65 kcal/mol), verifying its successful cleavage requires rigorous analytical validation.

This guide compares the primary analytical methodologies for verifying S-N bond cleavage, evaluating them based on structural resolution, sensitivity, and throughput. It provides field-proven protocols for the most common cleavage technique (reductive cleavage) and establishes a self-validating analytical workflow.

Part 1: Mechanistic Context & The "Product"

Before verifying cleavage, one must understand the transformation. The "product" performance being evaluated here is the efficacy of the cleavage protocol as measured by specific analytical signatures.

The Transformation

The cleavage of an


-substituted sultam typically yields one of two outcomes depending on conditions:
  • Reductive Cleavage (e.g., Mg/MeOH, SmI

    
    ):  Produces an amine and a sulfinic acid (or desulfonylated product).
    
  • Hydrolytic Cleavage (Acid/Base): Produces an amino-sulfonic acid.

Figure 1: Mechanistic Pathways & Analytical Checkpoints

SN_Cleavage_Pathways Sultam Cyclic Sultam (Starting Material) Reductive Reductive Conditions (Mg/MeOH or SmI2) Sultam->Reductive Hydrolytic Hydrolytic Conditions (HCl or NaOH) Sultam->Hydrolytic Sulfinate Product A: Amine + Sulfinate (Unstable) Reductive->Sulfinate 2e- Reduction Sulfonic Product C: Amino-Sulfonic Acid (Zwitterion) Hydrolytic->Sulfonic H2O attack Desulfonyl Product B: Free Amine (Desulfonylation) Sulfinate->Desulfonyl -SO2 (Elimination) NMR_Check NMR Checkpoint (Shift of α-H) Sulfinate->NMR_Check MS_Check MS Checkpoint (Mass Shift) Desulfonyl->MS_Check

Caption: Figure 1. Divergent pathways of sultam S-N bond cleavage. Analytical signatures must distinguish between simple ring opening (Sulfinate/Sulfonic) and complete desulfonylation.

Part 2: Comparative Analysis of Verification Methods

This section compares the three primary "alternatives" for verification: High-Field NMR , LC-MS/MS , and X-ray Crystallography .

Method A: High-Field NMR ( H, C, N)

Status: The Gold Standard for Structural Certainty.

  • Mechanism of Verification: Upon S-N cleavage, the rigid cyclic constraint is released. This causes a significant chemical shift change in the protons/carbons adjacent to the nitrogen (

    
    -N) and sulfur (
    
    
    
    -S).
  • Key Signal:

    • Sultam (Cyclic):

      
      -N protons often appear as complex multiplets due to ring puckering and diastereotopicity.
      
    • Open Chain (Acyclic):

      
      -N protons typically shift upfield (shielding) and simplify into triplets or quartets due to free rotation.
      
    • 
      N NMR:  If available, this provides the most definitive proof. Sulfonamide nitrogens (
      
      
      
      100-150 ppm) shift significantly upon becoming free amines (
      
      
      0-50 ppm).
Method B: Mass Spectrometry (LC-MS / HRMS)

Status: Best for Kinetics and High-Throughput Screening.

  • Mechanism of Verification: Detects the change in mass-to-charge ratio (

    
    ).
    
  • Key Signal:

    • Reductive Cleavage: Look for

      
       (reduction of bond) or 
      
      
      
      (desulfonylation).
    • Hydrolytic Cleavage: Look for

      
       (addition of water).
      
  • Limitation: Ionization suppression can occur with zwitterionic products (amino-sulfonic acids).

Method C: IR Spectroscopy

Status: Best for Functional Group Confirmation (Quick Check).

  • Mechanism of Verification: Monitors the disappearance of the cyclic sulfonamide

    
     stretches.
    
  • Key Signal:

    • Sultam: Strong symmetric/asymmetric

      
       bands at ~1150 cm
      
      
      
      and ~1350 cm
      
      
      .
    • Cleaved: Disappearance of these specific bands; appearance of broad

      
       stretches (3300-3500 cm
      
      
      
      ) or sulfonic acid
      
      
      bands.
Comparative Data Table
FeatureMethod A: NMR (

H/

C)
Method B: LC-MS (HRMS)Method C: IR Spectroscopy
Primary Insight Stereochemistry & RegiochemistryMolecular Weight & KineticsFunctional Group Presence
Sensitivity Low (mM range)High (nM range)Medium (Solid state)
Sample Prep Dissolution in deuterated solventDilution in MeOH/AcCNSolid pellet or ATR
Throughput Low (10-30 min/sample)High (<5 min/sample)High (<2 min/sample)
Cost High (Instrument + Solvents)MediumLow
Blind Spot Paramagnetic impurities (e.g., Sm residues)Isomers with same massSubtle structural changes

Part 3: Experimental Protocols

Protocol 1: Reductive Cleavage via Mg/MeOH

A robust, field-proven method for cleaving


-acyl sultams and sulfonamides.

Reagents:

  • Substrate (Sultam): 1.0 equiv

  • Magnesium turnings (Mg

    
    ): 50.0 equiv (activated)
    
  • Methanol (anhydrous): 0.1 M concentration

  • Ultrasonic bath (optional for activation)

Step-by-Step Methodology:

  • Activation: Mechanically activate Mg turnings by stirring vigorously in a dry flask under Argon for 10 minutes. Note: Iodine crystals can be added to initiate if the oxide layer is stubborn.

  • Solvation: Dissolve the sultam substrate in anhydrous methanol.

  • Addition: Add the solution to the Mg turnings at room temperature.

  • Reaction: The reaction is exothermic. Effervescence (

    
     gas) indicates initiation. Stir for 2–4 hours.
    
    • Checkpoint: Monitor via TLC.[1][2] The sultam is usually less polar than the free amine product.

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). If the product is an amino-sulfonic acid (zwitterion), use 
    
    
    
    -BuOH or purify the aqueous layer directly via resin.
Protocol 2: Analytical Verification Workflow

How to prove the bond is broken.

Step 1: The "Crude" NMR Check

  • Take 5 mg of crude product. Dissolve in DMSO-

    
     (excellent for solubilizing polar cleavage products).
    
  • Focus Region: 2.5 – 4.0 ppm.

  • Success Criteria: Look for the collapse of the diastereotopic ring protons into simplified multiplets.

  • Failure Mode: If broad peaks are observed, paramagnetic Sm(III) or Mg(II) salts may be chelated. Perform an EDTA wash.

Step 2: The "Derivatization" Proof (If NMR is ambiguous)

  • If the product is a primary amine, perform a Bratton-Marshall Test .[2]

    • Acidify sample with HCl.

    • Add

      
       (Diazotization).
      
    • Add

      
      -(1-naphthyl)ethylenediamine.[2]
      
    • Result: Deep azo-dye color confirms the presence of a free primary aromatic amine (S-N cleaved).

Part 4: Visualization of Decision Logic

Figure 2: Analytical Decision Tree for S-N Cleavage

Verification_Logic Start Reaction Complete? TLC TLC/LC-MS Check (New Spot/Peak?) Start->TLC Isolate Isolate Crude TLC->Isolate Yes NMR_1H 1H NMR (DMSO-d6) Isolate->NMR_1H Decision Spectra Clear? NMR_1H->Decision Success CONFIRMED (Shift in α-H) Decision->Success Yes Ambiguous Ambiguous/Broad? Decision->Ambiguous No Action1 EDTA Wash (Remove Metals) Ambiguous->Action1 Broad Lines Action2 Derivatization (Bratton-Marshall) Ambiguous->Action2 No Shift Action1->NMR_1H Re-analyze

Caption: Figure 2. Logical workflow for troubleshooting and verifying S-N bond cleavage.

References

  • Reductive Cleavage of Secondary Sulfonamides. ChemRxiv. (2019). Describes the reductive cleavage mechanism and P(III)/P(V) redox shuttles.

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry. (2025). Comprehensive review of Mg/MeOH for desulfonylation and reductive cleavage.

  • Proton donor effects on the reactivity of SmI2. Dalton Transactions. (2012). Mechanistic comparison of SmI2 in water vs methanol for reductions.

  • Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam. Journal of Organic Chemistry. (1995). Establishes SmI2 as a milder alternative for sulfone/sulfonamide cleavage.

  • Review of Analytical Methods for Sulfonamides. Journal of AOAC International. (2020). Details the Bratton-Marshall colorimetric test for free amines.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

[1]

Executive Summary & Chemical Identification

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is a

4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide1

Due to its biological activity and reactivity, it must be handled as a Hazardous Organic Chemical . Disposal must prioritize high-temperature incineration to ensure complete thermal destruction of the strained sultam ring.

Chemical Identity & Properties
ParameterDetails
Common Name 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione
IUPAC Name 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide
CAS Number 55897-35-3
Molecular Formula

Molecular Weight 149.17 g/mol
Physical State White to off-white solid (or yellow oil if impure)
Reactivity Electrophilic acylating agent; susceptible to hydrolysis
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)

Reactivity & Deactivation Mechanism

Understanding the reactivity of this molecule is critical for safe disposal. The 4-membered

Mechanism of Action (Hydrolysis/Acylation)

The following pathway illustrates how the molecule reacts. In a disposal context, chemically induced hydrolysis (using a base) opens the ring, deactivating the electrophilic core before final disposal.

BetaSultamReactivitycluster_0Deactivation PathwaySultam4,4-Dimethyl-1,2-thiazetidin-3-one1,1-dioxide(Active Electrophile)TransitionTetrahedralIntermediateSultam->TransitionRing Strain ReleaseNucleophileNucleophile(OH-, H2O, or Serine)Nucleophile->SultamAttacks Carbonyl (C3)ProductAcyclic Sulfonamide/Acid(Deactivated)Transition->ProductN-C Bond Cleavage(Ring Opening)

Figure 1: Reactivity pathway of the

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance)

Do not dispose of this compound down the drain. It is an organic halide-free (but sulfur-containing) solid that requires incineration.

  • Segregation : Place the solid material into a dedicated, chemically compatible container (e.g., HDPE or glass jar with a Teflon-lined cap).

  • Labeling : Affix a hazardous waste label clearly stating:

    • Chemical Name: 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione[2][3][4]

    • Hazards: Irritant, Harmful (H302, H315, H319)[2][3]

    • Note: "Sulfur-containing Organic Waste"

  • Disposal Stream : Route to High-Temperature Incineration (with scrubber for SOx gases). This is the only approved method to guarantee destruction of the sulfone moiety.

B. Liquid Waste (Solutions)

If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO):

  • Compatibility Check : Ensure the solvent waste stream is compatible with sulfur compounds.

  • Bulking : Combine with compatible "Non-Halogenated Organic Solvents" (if in Acetone/MeOH) or "Halogenated Organic Solvents" (if in DCM).

  • Deactivation (Optional but Recommended for High Concentrations) :

    • Add an equal volume of 1M NaOH or 10% Aqueous Ammonia to the organic solution.

    • Stir for 1-2 hours. This promotes hydrolysis of the sultam ring (as shown in Figure 1), converting it to the less reactive acyclic sulfonate/amide.

    • Note: Verify pH < 10 before adding to general waste drums if your facility has strict pH limits for organic waste.

C. Contaminated Packaging
  • Triple Rinse : Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone).

  • Rinsate Disposal : Add the rinsate to the Liquid Waste stream (Method B).

  • Container : Deface the label and dispose of the dry container as standard laboratory trash or glass waste, depending on material.

Emergency Spillage & Handling[1]

Personal Protective Equipment (PPE)
  • Respiratory : N95 or P100 particulate respirator if dust formation is likely.

  • Eyes : Chemical splash goggles (Standard EN 166).

  • Skin : Nitrile gloves (0.11 mm minimum thickness).

Spill Cleanup Protocol
  • Isolate : Evacuate immediate area if a large quantity (>10 g) is spilled.

  • Contain : Cover the spill with an inert absorbent (Vermiculite or Sand).

  • Neutralize :

    • Spray the absorbent lightly with a mild alkaline solution (e.g., 5% Sodium Carbonate) to initiate deactivation.

  • Collect : Sweep up the damp absorbent into a hazardous waste pail. Do not generate dust.

  • Clean Surface : Wipe the area with soap and water; collect wipes as hazardous waste.

References

  • PubChem . (n.d.). Compound Summary: 4,4-dimethyl-1,1-dioxothiazetidin-3-one. National Library of Medicine. Retrieved from [Link]

  • Page, M. I., et al. (1999). 3-Oxo-beta-sultams: A novel class of time-dependent inhibitors of elastase.[1] ResearchGate. Retrieved from [Link]

  • University of Huddersfield . (2009). Synthesis and Reactivity of Small Ring Organic Molecules: 1,2-thiazetidin-3-one 1,1-dioxides. Retrieved from [Link]

Comprehensive Safety and Handling Guide for 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal. The recommendations herein are grounded in the inherent reactivity of the β-sultam scaffold and established best practices for handling potent, reactive small molecules.

Hazard Analysis: Understanding the Reactivity of the β-Sultam Ring

4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is a heterocyclic compound featuring a four-membered β-sultam ring. This structural motif is the sulfonyl analog of the well-known β-lactam ring found in penicillin and cephalosporin antibiotics. The significant ring strain inherent in this small, heterocyclic system, combined with the electrophilic nature of the sulfur atom, renders the β-sultam moiety highly reactive.

Studies have shown that β-sultams act as potent sulfonylating agents, capable of irreversibly inhibiting serine proteases by forming a stable covalent bond with the active site serine residue.[1][2][3][4] The hydrolytic reactivity of β-sultams can be 100 to 1000 times greater than that of their corresponding β-lactam analogs.[1] This high reactivity is the primary concern when handling 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione, as it suggests a potential for covalent modification of biological macromolecules, such as proteins and nucleic acids, which could lead to unforeseen toxicological effects.

Due to the absence of specific toxicological data for 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione, a conservative approach is mandated. It should be handled as a potentially hazardous substance with the potential to be an irritant, sensitizer, and possible alkylating agent. All handling procedures must be designed to minimize any potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[5][6] For 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovingInner: Nitrile or latex; Outer: NitrileProvides a primary and secondary barrier against contamination. The outer glove should be removed and disposed of immediately upon suspected contact or when leaving the designated work area.[5]
Eye Protection Safety GogglesChemical splash goggles with full side shieldsProtects against splashes and potential aerosols. Standard safety glasses are insufficient.
Body Protection Laboratory CoatChemical-resistant, fully buttoned with tight cuffsPrevents contamination of personal clothing. The tight cuffs should be tucked under the outer gloves.
Respiratory Protection Fume HoodAll handling of the solid or solutions must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal & Doffing Don Lab Coat Don Lab Coat Don Inner Gloves Don Inner Gloves Don Lab Coat->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Don Safety Goggles Don Safety Goggles Don Outer Gloves->Don Safety Goggles Work in Fume Hood Work in Fume Hood Don Safety Goggles->Work in Fume Hood Dispose Outer Gloves Dispose Outer Gloves Work in Fume Hood->Dispose Outer Gloves Dispose Inner Gloves Dispose Inner Gloves Dispose Outer Gloves->Dispose Inner Gloves Remove Safety Goggles Remove Safety Goggles Dispose Inner Gloves->Remove Safety Goggles Remove Lab Coat Remove Lab Coat Remove Safety Goggles->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands

Operational Plan: Step-by-Step Handling Procedure

A meticulous and well-rehearsed operational plan is crucial for the safe handling of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione.

3.1. Preparation and Area Inspection:

  • Verify that a certified chemical fume hood is in proper working order.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Clear the workspace of any unnecessary equipment or chemicals to minimize the risk of cross-contamination.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood before introducing the chemical.

3.2. Weighing and Solution Preparation:

  • Perform all weighing operations within the fume hood or in a containment balance enclosure.

  • Use disposable weighing paper or a tared vial to avoid contamination of the balance.

  • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Cap all containers securely when not in use, even within the fume hood.

3.3. Post-Handling Decontamination:

  • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. A suitable decontamination solution (e.g., a mild bleach solution followed by a water rinse, or a commercially available deactivating agent) should be used.

  • Wipe down all external surfaces of containers before removing them from the fume hood.

Handling_Workflow Start Start Verify Fume Hood Operation Verify Fume Hood Operation Start->Verify Fume Hood Operation End End Assemble Equipment in Hood Assemble Equipment in Hood Verify Fume Hood Operation->Assemble Equipment in Hood Don Full PPE Don Full PPE Assemble Equipment in Hood->Don Full PPE Weigh Compound in Hood Weigh Compound in Hood Don Full PPE->Weigh Compound in Hood Prepare Solution in Hood Prepare Solution in Hood Weigh Compound in Hood->Prepare Solution in Hood Cap and Label Container Cap and Label Container Prepare Solution in Hood->Cap and Label Container Decontaminate Work Area Decontaminate Work Area Cap and Label Container->Decontaminate Work Area Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Area->Properly Dispose of Waste Doff PPE Doff PPE Properly Dispose of Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly Wash Hands Thoroughly->End

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

4.1. Solid Waste:

  • All solid waste contaminated with 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione (e.g., weighing paper, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

4.2. Liquid Waste:

  • Solutions containing 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione should be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

4.3. Sharps Waste:

  • Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

5.1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

5.2. Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

5.3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

5.4. Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

5.5. Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

Conclusion: A Culture of Safety

The safe handling of reactive chemical compounds like 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione is predicated on a thorough understanding of the potential hazards and a strict adherence to established safety protocols. By implementing the multi-layered approach to safety outlined in this guide—from hazard analysis and PPE selection to meticulous operational procedures and emergency preparedness—researchers can mitigate the risks associated with this potent β-sultam and foster a culture of safety within the laboratory.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • PubChem. (n.d.). 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione.
  • Page, M. I., & Badarau, E. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of Chemical Research, 37(5), 297–303.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed.
  • BVL. (2020). Personal protective equipment when handling plant protection products.
  • PubChem. (n.d.). Trione.
  • DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Fisher Scientific. (n.d.). Azetidines.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Organic Chemistry Portal. (n.d.). Sultam synthesis.
  • National Center for Biotechnology Information. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
  • Page, M. I., & Badarau, E. (2003). Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. Biochemical Journal, 378(Pt 3), 863–874.
  • Page, M. I., & Badarau, E. (2002). Structure-reactivity relationships in the inactivation of elastase by beta-sultams. Journal of the American Chemical Society, 124(15), 3911–3919.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.